molecular formula C8H8FNO2 B8156450 2-Fluoro-3-hydroxy-N-methylbenzamide

2-Fluoro-3-hydroxy-N-methylbenzamide

Cat. No.: B8156450
M. Wt: 169.15 g/mol
InChI Key: XRZSYIXRIOCSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(11)7(5)9/h2-4,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZSYIXRIOCSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Fluoro-3-hydroxy-N-methylbenzamide, a substituted aromatic amide of interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), prized for its structural stability and versatile reactivity.[1][2] This document outlines a comprehensive strategy, beginning with a proposed synthesis of the key precursor, 2-Fluoro-3-hydroxybenzoic acid, followed by a critical evaluation of three primary methodologies for the crucial amide bond formation step. We will explore the mechanistic underpinnings, procedural details, and comparative advantages of acyl chloride activation, carbodiimide-mediated coupling, and the use of alternative coupling agents. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to select and execute the most efficient synthesis for their specific laboratory context.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a ubiquitous feature in a multitude of pharmacologically active compounds, contributing to activities such as antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[3][4][5] The amide bond itself is fundamental to biochemistry, forming the backbone of proteins and peptides.[6] In synthetic chemistry, however, the direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[7] Consequently, the development of effective coupling strategies that activate the carboxylic acid moiety is paramount. This guide focuses on the synthesis of this compound, a molecule incorporating a fluorinated and hydroxylated phenyl ring, features often employed in drug design to modulate metabolic stability and binding affinity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (I), breaks the central amide bond. This approach identifies the two primary precursors: 2-Fluoro-3-hydroxybenzoic acid (II) and methylamine (III). While methylamine is a readily available commercial reagent, the synthesis of the substituted benzoic acid precursor requires a dedicated multi-step pathway.

G cluster_precursors TM Target Molecule (I) This compound Retro Retrosynthetic Disconnection (Amide Bond) TM->Retro Precursors Precursors Retro->Precursors => Acid 2-Fluoro-3-hydroxybenzoic acid (II) Precursors->Acid Amine Methylamine (III) Precursors->Amine

Figure 1: Retrosynthetic approach for the target molecule.

Part I: Synthesis of Key Precursor: 2-Fluoro-3-hydroxybenzoic acid

Proposed Synthetic Pathway

The proposed four-step synthesis involves:

  • Nitration: Directed ortho-nitration of 2-fluoroanisole.

  • Reduction: Conversion of the nitro group to an amine.

  • Diazotization & Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate.

  • Demethylation & Oxidation (Conceptual): A more direct approach from a related precursor could involve hydrolysis and demethylation. For instance, a related patent for 2,4-difluoro-3-hydroxybenzoic acid describes the hydrolysis of a nitrile and demethylation of an anisole group using hydrobromic acid.[8]

G A 2-Fluoroanisole B 2-Fluoro-1-methoxy-3-nitrobenzene A->B HNO₃, H₂SO₄ C 3-Fluoro-2-methoxyaniline B->C Fe, HCl or H₂, Pd/C D 2-Fluoro-3-methoxyphenol C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E 2-Fluoro-3-hydroxybenzoic acid D->E Kolbe-Schmitt or similar carboxylation

Figure 2: Proposed synthesis of 2-Fluoro-3-hydroxybenzoic acid.

Part II: Amide Bond Formation: A Comparative Analysis

With the key precursor, 2-Fluoro-3-hydroxybenzoic acid, in hand, the central challenge is to efficiently form the amide bond with methylamine. Direct heating of the corresponding ammonium salt is possible but often requires harsh conditions and is of limited preparative value.[6] Therefore, activating the carboxylic acid is the preferred strategy. We will examine three field-proven methods.

Method 1: Acyl Chloride Formation and Subsequent Amination

This classic two-step, one-pot approach is one of the most robust and widely used methods for amide synthesis.[] It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[6][10]

Causality & Rationale: The hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents like oxalyl chloride or thionyl chloride replace the -OH with a -Cl.[10] Chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methylamine. Oxalyl chloride is often preferred for its mild conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), simplifying purification.[10][11][12] A catalytic amount of dimethylformamide (DMF) is typically used to form the Vilsmeier reagent in situ, which is the active catalytic species.[12][13]

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination Acid R-COOH AcylChloride R-COCl Acid->AcylChloride Activation Reagent (COCl)₂ cat. DMF Byproducts1 CO + CO₂ + HCl AcylChloride->Byproducts1 Byproducts AcylChloride2 R-COCl Amide R-CONHCH₃ AcylChloride2->Amide Nucleophilic Attack Amine CH₃NH₂ Byproducts2 HCl Amide->Byproducts2 Byproduct

Figure 3: Workflow for the Acyl Chloride method.

Experimental Protocol (Acyl Chloride Method):

  • Acid Chloride Formation: To a solution of 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon), add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, or until gas evolution ceases.

  • Solvent Removal: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-fluoro-3-hydroxybenzoyl chloride.

  • Amidation: The crude acyl chloride is re-dissolved in anhydrous DCM and cooled to 0 °C. A solution of methylamine (2.0 M in THF, 1.5 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) is added dropwise.

  • Workup & Purification: The reaction is stirred at room temperature for 12-24 hours. Upon completion, it is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Method 2: Carbodiimide-Mediated Coupling

Carbodiimide coupling is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its mild conditions and high efficiency.[14] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC) are commonly employed.[7][15]

Causality & Rationale: Carbodiimides activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] The carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.[15] This intermediate is then susceptible to nucleophilic attack by the amine.[7] A significant advantage of EDC over DCC is that its urea byproduct is water-soluble, greatly simplifying purification, whereas the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble and often requires filtration to remove.[14][15] To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[14][16]

G Acid R-COOH Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC Amide R-CONHCH₃ Intermediate->Amide + Byproduct Water-Soluble Urea Byproduct Intermediate->Byproduct Amine CH₃NH₂

Figure 4: Mechanism of EDC-mediated amide coupling.

Experimental Protocol (EDC Coupling Method):

  • Reaction Setup: Dissolve 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.1 eq.) in a suitable aprotic solvent like DMF or DCM in a round-bottom flask.

  • Amine Addition: Add methylamine (2.0 M in THF, 1.2 eq.) to the mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the hydrochloride salt from EDC.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Method 3: Alternative Coupling Reagents

For challenging substrates or when specialized conditions are required, a variety of other coupling reagents are available. One common alternative is N,N'-Carbonyldiimidazole (CDI).

Causality & Rationale: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate and releases CO₂ and imidazole. This intermediate then reacts with the amine to form the desired amide, regenerating another equivalent of imidazole. The primary advantage is the clean reaction profile, as the byproducts are gaseous (CO₂) and water-soluble (imidazole), simplifying the workup process.

Experimental Protocol (CDI Method):

  • Activation: Dissolve 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM. Add CDI (1.1 eq.) portion-wise at room temperature. Stir for 1-2 hours until CO₂ evolution ceases, indicating the formation of the acyl-imidazolide.

  • Amidation: Add methylamine (2.0 M in THF, 1.5 eq.) to the reaction mixture.

  • Reaction & Workup: Stir at room temperature for 12-24 hours. After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified.

Data Presentation: Comparative Summary of Methods

ParameterMethod 1: Acyl ChlorideMethod 2: EDC CouplingMethod 3: CDI Coupling
Activating Agent Oxalyl Chloride / Thionyl ChlorideEDC·HCl / DCCN,N'-Carbonyldiimidazole (CDI)
Typical Solvent DCM, THF (anhydrous)DMF, DCMTHF, DCM (anhydrous)
Temperature 0 °C to Room Temp.Room TemperatureRoom Temperature
Key Intermediate Acyl ChlorideO-AcylisoureaAcyl-imidazolide
Pros - High reactivity- Cost-effective- Gaseous byproducts (with (COCl)₂)[11]- Mild conditions- High yields- Water-soluble byproduct (with EDC)[15]- Very clean reaction- Simple workup- Gaseous/soluble byproducts
Cons - Harsh reagents- Moisture sensitive- Potential for side reactions with sensitive functional groups[17]- Higher cost of reagents- Byproduct removal can be tricky (DCC)[14]- Potential for racemization (mitigated by HOBt)[14]- Moisture sensitive- Slower reaction rates compared to acyl chlorides
Ideal For Robust, scalable syntheses where functional group tolerance is not a primary concern.Syntheses with sensitive or complex molecules, peptide synthesis.Bench-scale synthesis where ease of purification is a high priority.

Conclusion

The synthesis of this compound is most effectively achieved via a two-part strategy: synthesis of the 2-Fluoro-3-hydroxybenzoic acid precursor, followed by a carefully selected amide coupling reaction. For general laboratory applications, the EDC/HOBt coupling method represents an excellent balance of high yield, mild reaction conditions, and straightforward purification, making it a highly trustworthy and recommended pathway. The acyl chloride method remains a powerful, cost-effective alternative for large-scale synthesis, provided that the potential for harsh conditions is managed. The choice of the optimal route ultimately depends on the specific project constraints, including scale, budget, available equipment, and the chemical sensitivity of the substrates involved. This guide provides the technical foundation for making an informed and scientifically sound decision.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, November 13). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Asif, M. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. [Link]

  • Sureshbabu, R. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2021, February 8). Organic Chemistry - EDC Coupling Mechanism. [Link]

  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

Sources

Spectroscopic Blueprint of 2-Fluoro-3-hydroxy-N-methylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the anticipated spectroscopic signature of 2-Fluoro-3-hydroxy-N-methylbenzamide, a compound of interest due to its unique combination of pharmacophoric features: a fluorinated aromatic ring, a phenolic hydroxyl group, and a secondary amide. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic data. This predictive approach, grounded in the analysis of analogous structures and functional group properties, offers a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

The strategic placement of a fluorine atom, a hydroxyl group, and an N-methylamide on a benzene ring creates a complex interplay of electronic and steric effects. Understanding how these features manifest in various spectroscopic techniques is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its conformational preferences. This guide is designed to be a practical resource for scientists, providing not only predicted data but also the underlying scientific rationale for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a detailed atom-by-atom assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl and amide protons.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[1]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, this experiment is typically rapid.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~7.1-7.3t³JHH ≈ 8.0
H-5~6.9-7.1ddd³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁴JHF ≈ 2.0
H-6~7.3-7.5dd³JHH ≈ 8.0, ³JHF ≈ 5.0
N-H~8.0-8.5br s-
O-H~9.5-10.5br s-
N-CH₃~2.8-3.0d³JHH ≈ 4.5

Interpretation and Rationale:

  • Aromatic Protons (H-4, H-5, H-6): The aromatic region will display a complex pattern due to the combined electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and amide groups. The signals are expected to be in the typical aromatic region of δ 7-8 ppm.[2] The ortho, meta, and para relationships between the protons and the fluorine atom will result in characteristic H-F couplings.[3][4]

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (δ 8.0-8.5 ppm) due to its acidic nature and potential for hydrogen bonding.[2] Its coupling to the N-methyl protons may be observed, but broadening due to quadrupolar relaxation of the nitrogen nucleus or chemical exchange can sometimes obscure this.

  • Hydroxyl Proton (O-H): The phenolic hydroxyl proton is also expected to be a broad singlet and will appear significantly downfield (δ 9.5-10.5 ppm), especially in a hydrogen-bonding solvent like DMSO-d₆.[2]

  • N-Methyl Protons (N-CH₃): The N-methyl protons will appear as a doublet around δ 2.8-3.0 ppm due to coupling with the adjacent N-H proton. The observation of this doublet is a key indicator of the secondary amide functionality.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C=O~165-170s-
C-1~125-130d²JCF ≈ 20-30
C-2~150-155d¹JCF ≈ 240-250
C-3~145-150d²JCF ≈ 10-15
C-4~120-125d³JCF ≈ 5-10
C-5~115-120d⁴JCF ≈ 1-3
C-6~125-130d³JCF ≈ 3-5
N-CH₃~26-28s-

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the typical range of δ 165-180 ppm.[1]

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz.[3] The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings. The carbon bearing the hydroxyl group (C-3) will be shifted downfield.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear in the aliphatic region, typically around δ 26-28 ppm.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide valuable information about the electronic environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-F-110 to -130ddd³JFH(F-H6) ≈ 5-8, ⁴JFH(F-H5) ≈ 1-3, ⁵JFH(F-H4) ≈ 0-1

Interpretation and Rationale:

  • Chemical Shift: The chemical shift of the fluorine atom on an aromatic ring is sensitive to the nature of the other substituents.[5][6] Given the presence of both electron-donating (-OH) and electron-withdrawing (-CONHCH₃) groups, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is anticipated.

  • Coupling: The fluorine signal will be split by the neighboring aromatic protons, resulting in a complex multiplet. The largest coupling is expected to be the three-bond coupling to H-6.[4][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, C=O, C-F, and aromatic C-H and C=C vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, the compound can be dissolved in a suitable solvent (e.g., chloroform) that has minimal overlapping absorptions in the regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200-3600Broad, Strong
N-H stretch (amide)3300-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic, CH₃)2850-2960Medium
C=O stretch (Amide I)1630-1680Strong
N-H bend (Amide II)1510-1570Medium
C=C stretch (aromatic)1450-1600Medium
C-O stretch (phenolic)1200-1260Strong
C-F stretch1100-1250Strong

Interpretation and Rationale:

  • O-H and N-H Stretching Region: A broad, strong absorption band between 3200 and 3600 cm⁻¹ is expected due to the O-H stretching of the phenolic group, likely broadened by hydrogen bonding.[8][9][10][11][12] Overlapping with this, a sharper, medium-intensity N-H stretching band from the secondary amide will be present around 3300-3500 cm⁻¹.[13][14]

  • Carbonyl Stretching (Amide I): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is a hallmark of the C=O stretch in a secondary amide.[14][15]

  • Amide II Band: The N-H bending vibration, known as the Amide II band, is expected to appear as a medium-intensity band between 1510 and 1570 cm⁻¹.[15]

  • Aromatic and C-F Region: The spectrum will also feature characteristic absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region, a strong C-O stretch for the phenol around 1200-1260 cm⁻¹, and a strong C-F stretching band in the 1100-1250 cm⁻¹ range.[8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
169[M]⁺˙ (Molecular Ion)
140[M - CHO]⁺˙
112[M - CONHCH₃]⁺
84[C₆H₄F]⁺
58[CONHCH₃]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular weight of this compound (C₈H₈FNO₂) is 169.15 g/mol . The mass spectrum should therefore show a molecular ion peak ([M]⁺˙) at m/z = 169.

  • Fragmentation Pathways: Benzamides typically undergo characteristic fragmentation patterns.[16][17] Common fragmentation pathways for this molecule are expected to include:

    • Loss of the formyl radical (CHO) from the aromatic ring, a common fragmentation for phenols.

    • Cleavage of the amide bond, leading to the formation of the 2-fluoro-3-hydroxybenzoyl cation ([M - NHCH₃]⁺) and the N-methylaminocarbonyl radical, or the 2-fluoro-3-hydroxyphenyl cation ([M - CONHCH₃]⁺) and the N-methylcarbamoyl radical.

    • Further fragmentation of the aromatic ring can lead to smaller ions.

fragmentation_pathway M [C8H8FNO2]+• m/z = 169 F1 [C7H5FNO]+• m/z = 140 M->F1 - CHO F2 [C6H4FO]+• m/z = 112 M->F2 - CONHCH3 F4 [C2H4NO]+ m/z = 58 M->F4 - C6H4FO F3 [C6H4F]+ m/z = 84 F2->F3 - CO

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected outcomes from NMR, IR, and MS, we have constructed a detailed "spectroscopic blueprint" that can guide researchers in the identification and structural verification of this molecule. The provided protocols offer a standardized approach to data acquisition, while the detailed interpretations of the predicted spectra, supported by established principles and data from related compounds, offer a solid foundation for experimental work. This guide underscores the power of predictive spectroscopy as a vital tool in modern chemical research, enabling scientists to anticipate and interpret experimental results with greater confidence.

References

  • Filo. (2026, February 3).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ?
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Del Bene, J. E., & Bartlett, R. J. (2000). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 122(5), 10480–10481.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • German-Chemist. (2013, January 10). IR Spectrum: Alcohols and Phenols.
  • Ognyanova, E., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 30(5), 933-941.
  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide.
  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83.
  • Chemistry Stack Exchange. (2013, January 10). Infrared spectra of alcohols and phenols.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
  • Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. (2016). The Journal of Chemical Physics, 145(10), 104304.
  • Hsu, C. H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1056-1064.
  • AZoM. (2017, December 18).
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. (2002). Physical Chemistry Chemical Physics, 4(23), 5858-5861.
  • Gerig, J. T. (2004). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(13), 8569–8577.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Foroozandeh, M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19438–19445.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-N-methylbenzamide.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • University of Calgary. (n.d.). IR: amines.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 711-714.
  • ResearchGate. (n.d.). NMR spin-spin coupling constants [Hz] for HF, HXeF, (HF) 2 and HXeFÁ Á....
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemical Science. (2022).
  • Michigan State University. (n.d.). IR Absorption Table.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy.
  • CymitQuimica. (n.d.). 2-FLUORO-N-METHYLBENZAMIDE.
  • MilliporeSigma. (n.d.). 2-Fluoro-n-methylbenzamide.
  • BenchChem. (n.d.). Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.
  • Fluorochem. (n.d.). 2-FLUORO-N-METHYLBENZAMIDE.
  • University of California, Davis. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • PubChemLite. (n.d.). 3-hydroxy-n-methylbenzamide (C8H9NO2).
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-N-methylbenzamide 15788-97-3.
  • ChemDiv. (n.d.). Compound 2-fluoro-N-[(pyridin-3-yl)methyl]benzamide.
  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf.

Sources

"2-Fluoro-3-hydroxy-N-methylbenzamide" solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-3-hydroxy-N-methylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability profiles. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust framework for its characterization, grounded in established principles of pharmaceutical sciences and regulatory expectations. The methodologies described herein are designed to generate the foundational knowledge required for successful drug development, from formulation to final product.

Introduction: The Imperative of Physicochemical Characterization

This compound is a substituted benzamide derivative. The arrangement of its functional groups—a fluoro group, a phenolic hydroxyl group, and an N-methylated amide—suggests a molecule of interest for medicinal chemistry, possessing sites for hydrogen bonding, potential metabolic activity, and specific steric and electronic properties conferred by the fluorine atom.

In the journey of a drug candidate from discovery to clinical use, a thorough understanding of its solubility and stability is paramount. Solubility dictates the bioavailability and formulation strategies, while stability assessment is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, a cornerstone of this assessment, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate degradation pathways and develop validated, stability-indicating analytical methods.[1][2][3] This guide provides the scientific rationale and detailed protocols for such an investigation.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. While experimental data is limited, computational predictions provide a useful starting point for experimental design.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem
Molecular Weight 169.15 g/mol PubChem
Appearance Pale yellow to yellow-brown powder or crystals (Predicted based on similar compounds)
XLogP3 (Predicted) 1.5[4]

Note: The XLogP3 value suggests a moderate lipophilicity, which may indicate a balance between aqueous and lipid solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The structure of this compound, with both hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl oxygen, hydroxyl oxygen, fluorine), suggests some degree of aqueous solubility. The phenolic hydroxyl group (pKa typically ~8-10) implies that its solubility will be pH-dependent, increasing significantly in basic conditions due to deprotonation.

Proposed Experimental Protocol for Solubility Determination

To definitively characterize its solubility, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for this determination.

Methodology:

  • Preparation of Media: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development.

    • Aqueous: Purified water, 0.9% Saline, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, pH 7.4 Phosphate buffer.

    • Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol.

  • Equilibration: Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed vials.

  • Incubation: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as the RP-HPLC method described in Section 5.

  • Data Reporting: Report solubility in mg/mL or µg/mL.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Select Solvents (Aqueous & Organic) Add Add API to Solvents Solvents->Add API Weigh excess API API->Add Equilibrate Equilibrate (24-48h at 25°C/37°C) Add->Equilibrate Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Dilute Dilute Sample Filter->Dilute HPLC Quantify by HPLC Dilute->HPLC Report Report Solubility (mg/mL) HPLC->Report G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (1 mg/mL) Acid Acid (0.1M HCl, 80°C) API->Acid Base Base (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolysis (ICH Q1B) API->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability- Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Characterize Degradants (LC-MS) Analyze->Identify

Caption: General Workflow for Forced Degradation Studies.

Proposed Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can separate the parent drug from all potential degradation products, process impurities, and excipients, ensuring accurate quantification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometric (MS) detection is the industry standard. [5][6]

Starting HPLC Method Parameters
  • Instrument: UPLC/HPLC system with a Photodiode Array (PDA) detector and a Mass Spectrometer (e.g., QDa, QToF). [7]* Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) for high resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based linear gradient from low %B to high %B (e.g., 5% to 95% B over 10 minutes) to elute compounds with a wide range of polarities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Detection:

    • UV/PDA: Monitor at a wavelength of maximum absorbance and also collect full spectra for peak purity analysis.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass-to-charge (m/z) ratios for the parent compound and any observed degradants.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions.

  • Amide Hydrolysis: This is the most anticipated pathway under both acidic and basic conditions, leading to the cleavage of the amide bond. [8]2. Oxidation: The electron-rich phenolic ring is susceptible to oxidation, potentially forming quinone-like structures or undergoing ring-opening.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions. While the C-F bond is very strong, photodefluorination is a possibility, though often less common than other reactions. [9][10]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) Parent This compound DP1 2-Fluoro-3-hydroxybenzoic Acid + Methylamine Parent->DP1 H⁺ or OH⁻ DP2 Oxidized Products (e.g., Quinone species) Parent->DP2 [O] DP3 Photodegradation Products Parent->DP3

Caption: Predicted Degradation Pathways.

Conclusion

This guide presents a scientifically rigorous and experimentally sound framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is sparse, the outlined protocols for solubility determination, forced degradation, and the development of a stability-indicating analytical method provide a clear path forward for researchers. Executing these studies is a non-negotiable step in the drug development process, yielding critical data that informs formulation design, defines storage conditions, ensures patient safety, and satisfies global regulatory requirements.

References

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Environmental Methods Index. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 135-141. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Janssen. (n.d.). Validated analytical methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]

  • Ross, D., & Creadon, D. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(7), 583-591. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-14. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

Sources

Theoretical and Computational Studies of 2-Fluoro-3-hydroxy-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical blueprint for the theoretical and computational characterization of 2-Fluoro-3-hydroxy-N-methylbenzamide . It is designed for medicinal chemists and computational biologists utilizing this scaffold in Fragment-Based Drug Design (FBDD), specifically for Poly(ADP-ribose) polymerase (PARP) inhibition and kinase targeting.

Executive Summary & Scaffold Significance

This compound (CAS: 1243280-64-9) represents a "privileged scaffold" in medicinal chemistry. Its structural utility is derived from three critical electronic and steric features:

  • The Ortho-Fluorine Effect: The fluorine atom at the C2 position induces a specific conformational lock via intramolecular hydrogen bonding (IMHB) with the amide hydrogen (N-H...F), restricting bond rotation and pre-organizing the molecule for receptor binding.

  • The 3-Hydroxy Handle: This group acts as a versatile hydrogen bond donor/acceptor, often critical for water-bridged interactions in enzyme active sites (e.g., PARP-1, D2 receptors).

  • The N-Methylamide Moiety: Mimics the nicotinamide pharmacophore, making it a prime candidate for NAD+ competitive inhibition.

This guide outlines a validated computational workflow to characterize these properties, moving from quantum mechanical (QM) electronic profiling to molecular dynamics (MD) and binding site simulation.

Computational Workflow Architecture

The following workflow integrates Quantum Mechanics (QM) for electronic accuracy with Molecular Mechanics (MM) for biological sampling.

Workflow Start Structure Preparation (2D to 3D Conversion) DFT DFT Profiling (B3LYP/6-311++G(d,p)) Start->DFT Geom Opt Topo Topological Analysis (AIM & NCI) DFT->Topo Wavefunction Dock Molecular Docking (Target: PARP-1) DFT->Dock ESP Charges MD MD Simulation (100 ns, Explicit Solvent) Dock->MD Pose Stability ADMET ADMET Prediction (SwissADME) MD->ADMET Final Candidate

Figure 1: Integrated computational pipeline for characterizing benzamide derivatives.

Quantum Mechanical Profiling (DFT Protocol)

Density Functional Theory (DFT) is the gold standard for predicting the ground-state geometry and electronic distribution of this molecule.

Geometry Optimization & Basis Set Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in organic small molecules.

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to accurately model the lone pairs on the Fluorine and Oxygen atoms and the anionic character of the hydroxy group if deprotonated.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (

    
    ) to simulate physiological conditions.
    
Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the HOMO-LUMO gap. For this compound:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the amide nitrogen (electron donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the benzene ring (electron acceptance).

  • Significance: A smaller gap (< 4.0 eV) typically indicates higher chemical reactivity and "softness," correlating with better binding affinity in charge-transfer complexes.

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions:

  • Negative Potential (Red): Carbonyl oxygen and Fluorine (H-bond acceptors).

  • Positive Potential (Blue): Amide proton and Hydroxyl proton (H-bond donors).

  • Application: This map guides the grid box placement in docking studies.

Intramolecular Interactions: The "Fluorine Lock"

A critical aspect of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the ortho-Fluorine. This interaction planarizes the molecule, reducing the entropic penalty upon binding.

Topological Analysis (AIM & NCI)

To validate this interaction, use QTAIM (Quantum Theory of Atoms in Molecules) and NCI (Non-Covalent Interaction) analysis.

Protocol:

  • Generate the wavefunction (.wfn) file from the optimized DFT geometry.

  • Use Multiwfn code to locate Bond Critical Points (BCPs).

  • Criteria for H-bond:

    • Electron density (

      
      ) at BCP: 0.002 – 0.035 a.u.
      
    • Laplacian (

      
      ) > 0 (indicating closed-shell interaction).
      

Visualizing the Lock:

Interactions cluster_0 Stabilization Mechanism F Fluorine (C2) H_Amide H (Amide) H_Amide->F Strong IMHB (Conformational Lock) O_Carb O (Carbonyl) H_Hydro H (3-OH) H_Hydro->O_Carb Potential Weak Interaction

Figure 2: Interaction map highlighting the N-H...F intramolecular hydrogen bond.

In Silico Bioactivity: Molecular Docking

Benzamides are classic inhibitors of PARP-1 (Poly(ADP-ribose) polymerase-1).[2] The this compound scaffold mimics the nicotinamide arm of NAD+.[2]

Target Selection
  • Primary Target: Human PARP-1.

  • PDB ID: 1UK0 (Crystal structure of PARP-1 with a benzamide inhibitor).

  • Resolution: < 2.5 Å is required for reliable side-chain placement.

Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep: Remove water molecules (except conserved waters bridging the ligand), add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (approx. 40x40x40 Å).

  • Constraints:

    • H-Bond Constraint: Enforce H-bonds with Gly863 and Ser904 (key residues in the nicotinamide pocket).

  • Scoring: Look for binding energies < -7.0 kcal/mol.

Expected Binding Mode:

  • The amide group forms a bidentate H-bond network with Gly863 and Ser904.

  • The phenyl ring engages in

    
    -stacking with Tyr907 .
    
  • The 3-hydroxy group may form water-mediated bridges or direct H-bonds with the solvent front.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations determine the stability of the ligand-protein complex over time.

System Setup
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water model (cubic box, 10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol
StepDurationEnsemblePurpose
Minimization 5000 stepsN/ARemove steric clashes
Equilibration 1 nsNVTHeat to 310 K
Equilibration 1 nsNPTPressurize to 1 atm
Production 100 nsNPTData collection
Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

  • RMSF (Root Mean Square Fluctuation): Assess flexibility of active site residues.

  • H-Bond Occupancy: Calculate the % of time the Gly863/Ser904 H-bonds are maintained.

ADMET Prediction (Drug-Likeness)

Using tools like SwissADME or pkCSM , the theoretical pharmacokinetic profile is generated.

  • Lipinski's Rule of 5:

    • MW: ~169.15 g/mol (Pass)

    • LogP: ~1.2 (Pass, highly lipophilic)

    • H-Bond Donors: 2 (Amide, Phenol) (Pass)

    • H-Bond Acceptors: 3 (Amide O, F, Phenol O) (Pass)

  • Blood-Brain Barrier (BBB): High probability of crossing due to low MW and lipophilicity (relevant for CNS targets).

  • Metabolism: Potential CYP450 substrate due to the electron-rich aromatic ring.

References

  • Ortho-Fluorine Effects & IMHB

    • Thottempudi, V. et al. "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations." Molecules, 2019.

  • Benzamide DFT Studies

    • Al-Wabli, R.I. et al. "Synthesis, molecular structure, DFT studies and biological evaluation of some new benzamide derivatives." Journal of Molecular Structure, 2018.

  • PARP-1 Inhibition Mechanism

    • Kinoshita, T. et al. "Inhibitor-induced structural change of the active site of human PARP-1." FEBS Letters, 2004. (PDB ID: 1UK0).

  • ADMET Methodologies

    • Daina, A. et al. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017.

Sources

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays: Characterizing 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for characterizing the binding properties of the novel compound, 2-Fluoro-3-hydroxy-N-methylbenzamide, using in vitro receptor binding assays. While the specific receptor targets for this compound are still under investigation, its benzamide scaffold suggests potential interaction with G-protein coupled receptors, such as dopamine or serotonin receptors. For the purpose of illustrating a robust experimental approach, these protocols will focus on a hypothetical interaction with the human Dopamine D2 receptor. The principles and methodologies described herein are broadly applicable to other receptor systems with appropriate modifications.

Introduction: The Scientific Rationale

This compound is a small molecule with potential for modulating key central nervous system (CNS) targets due to its structural features. The benzamide functional group is a well-established pharmacophore in numerous clinically successful drugs targeting dopamine and serotonin receptors. The addition of a fluorine atom can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[1][2]. The hydroxyl group introduces a potential hydrogen bonding site, which could be critical for specific receptor-ligand interactions.

Given these structural characteristics, a primary step in the preclinical evaluation of this compound is to determine its binding affinity and selectivity for relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and the ability to quantify key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound[3][4].

This guide will provide detailed protocols for two fundamental types of radioligand binding assays:

  • Saturation Binding Assay: To determine the Kd and Bmax of a specific radioligand for the target receptor.

  • Competition Binding Assay: To determine the Ki of the unlabeled test compound (this compound) by measuring its ability to displace the binding of a known radioligand.

Experimental Design and Key Considerations

A successful receptor binding assay is a self-validating system. The following considerations are crucial for generating reliable and reproducible data.

Choice of Receptor Preparation

The source of the receptor is a critical experimental parameter. Common sources include:

  • Recombinant cell lines: Cells (e.g., HEK293, CHO) stably transfected to express a high level of the target receptor. This provides a clean and well-defined system.

  • Tissue homogenates: Preparations from specific brain regions or other tissues that endogenously express the receptor. This offers a more physiologically relevant context but can be more complex due to the presence of multiple receptor subtypes and other binding sites.

For initial characterization, a recombinant cell line expressing the human Dopamine D2 receptor is recommended to minimize confounding variables.

Selection of Radioligand

The choice of radioligand is paramount. An ideal radioligand should possess:

  • High affinity and specificity for the target receptor.

  • Low non-specific binding.

  • High specific activity to enable sensitive detection.

  • Chemical stability.

For the Dopamine D2 receptor, a commonly used and well-characterized radioligand is [³H]-Spiperone or [³H]-Raclopride.

Assay Buffer Composition

The assay buffer should mimic physiological conditions while minimizing non-specific binding. A typical buffer composition includes:

  • Buffer salt (e.g., Tris-HCl, HEPES): To maintain a stable pH (typically 7.4).

  • Divalent cations (e.g., MgCl₂, CaCl₂): Required for the proper conformation and function of many GPCRs.

  • Antioxidants (e.g., ascorbic acid): To prevent the degradation of catecholamine-based ligands or receptors.

  • Protease inhibitors: To prevent the degradation of receptors by proteases released during membrane preparation.

Separation of Bound and Free Radioligand

A critical step in the assay is the rapid and efficient separation of the receptor-bound radioligand from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes (and thus the bound radioligand), while the unbound radioligand passes through.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., D2-HEK293 Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Kd, Bmax, Ki) Scintillation->Data_Analysis

Caption: General workflow for a radioligand receptor binding assay.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-Spiperone at the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol).

  • Non-specific binding control: Unlabeled Spiperone or Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters, and a cell harvester.

Procedure:

  • Thaw and Prepare Membranes: Thaw the D2 receptor membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]-Spiperone in assay buffer. A typical concentration range would be 0.01 nM to 10 nM, spanning below and above the expected Kd.

  • Set up the Assay Plate:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]-Spiperone dilution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of unlabeled Spiperone (to a final concentration of 10 µM), 50 µL of the appropriate [³H]-Spiperone dilution, and 100 µL of the diluted membrane preparation.

    • Perform all determinations in triplicate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the Data: Plot the specific binding (Y-axis) as a function of the radioligand concentration (X-axis).

  • Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax.

Table 1: Representative Saturation Binding Data

[³H]-Spiperone (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.0515001501350
0.128003002500
0.250006004400
0.5950015008000
1.014000300011000
2.018000600012000
5.021000150006000
10.02200030000-8000

Note: This is illustrative data.

Protocol 2: Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Same as for the saturation binding assay.

  • Test Compound: this compound, prepared as a stock solution in DMSO and serially diluted in assay buffer.

Procedure:

  • Thaw and Prepare Membranes: As described in Protocol 1.

  • Prepare Reagents:

    • Radioligand: Prepare a working solution of [³H]-Spiperone at a single concentration, typically at or near its Kd value determined from the saturation assay (e.g., 0.5 nM).

    • Test Compound: Prepare a series of dilutions of this compound. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the Assay Plate:

    • Total Binding Wells: 50 µL of assay buffer (with DMSO at the same concentration as the highest test compound dilution), 50 µL of [³H]-Spiperone, and 100 µL of membranes.

    • Non-specific Binding (NSB) Wells: 50 µL of unlabeled Spiperone (10 µM final), 50 µL of [³H]-Spiperone, and 100 µL of membranes.

    • Competition Wells: 50 µL of the appropriate this compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of membranes.

    • Perform all determinations in triplicate.

  • Incubation, Filtration, and Counting: Proceed as described in Protocol 1.

Data Analysis:

  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: ((Binding in presence of test compound - NSB) / (Total Binding - NSB)) * 100.

  • Plot the Data: Plot the percent specific binding (Y-axis) as a function of the log concentration of this compound (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.

competitive_binding Receptor Receptor Radioligand Radioligand ([³H]-Spiperone) Receptor->Radioligand Binds Test_Compound Test Compound Receptor->Test_Compound Competes

Caption: Principle of competitive receptor binding.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of Total) Radioligand concentration is too high.Use a radioligand concentration at or below the Kd.
Insufficient washing during filtration.Increase the number and volume of washes.
Binding of radioligand to the filter.Pre-soak filters in a solution like 0.5% polyethyleneimine.
Low Signal (Low DPM counts) Insufficient receptor concentration.Increase the amount of membrane protein per well.
Low specific activity of the radioligand.Use a radioligand with higher specific activity.
Receptor degradation.Add protease inhibitors to the assay buffer.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes and use reverse pipetting for viscous solutions.
Incomplete mixing of reagents.Ensure thorough mixing of all components.
Temperature fluctuations during incubation.Use a temperature-controlled incubator.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's binding affinity for a target receptor, hypothetically the Dopamine D2 receptor. Accurate determination of the Ki value is a critical first step in understanding the compound's potency and potential as a therapeutic agent.

Subsequent studies should include:

  • Selectivity Profiling: Screening the compound against a panel of related receptors (e.g., other dopamine receptor subtypes, serotonin receptors) to determine its selectivity profile.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. This can be achieved through assays measuring downstream signaling events, such as cAMP production or calcium mobilization[5].

  • Kinetic Binding Assays: Determining the association (kon) and dissociation (koff) rate constants to provide a more dynamic picture of the receptor-ligand interaction.

By systematically applying these in vitro pharmacological techniques, researchers can build a comprehensive understanding of this compound's mechanism of action and guide its further development.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Retrieved from [Link]

  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • NHBS. (n.d.). Receptor Binding Techniques: Methods and Protocols. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • NHBS. (n.d.). Receptor Binding Techniques: Methods and Protocols. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4919. Retrieved from [Link]

  • ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-hydroxybenzamide (C7H6FNO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for PARP Inhibitors using Benzamide Fragments

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Characterization and Screening Protocol for 2-Fluoro-3-hydroxy-N-methylbenzamide

Executive Summary

This application note details the high-throughput screening (HTS) methodology for evaluating This compound (CAS: 1243280-64-9), a representative fragment of the benzamide pharmacophore class.[1][2] Benzamides are privileged structures in medicinal chemistry, primarily recognized for their ability to competitively inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by mimicking the nicotinamide moiety of NAD+.[1]

This guide provides a validated Homogeneous Time-Resolved Fluorescence (HTRF) protocol designed to quantify the inhibitory potency of this compound against PARP-1.[1][2] We explore its utility as a low-molecular-weight reference probe for Fragment-Based Drug Discovery (FBDD) campaigns, emphasizing assay robustness (Z' factor > 0.[1][2]7) and mechanistic validation.

Compound Profile & Mechanism of Action[1][2]
2.1 Physicochemical Properties

This compound is a small, polar fragment ideal for probing the nicotinamide-binding pocket of ADP-ribosyltransferases.[1][2]

PropertyValueRelevance to HTS
Chemical Formula C₈H₈FNO₂Low complexity
Molecular Weight 169.15 g/mol Ideal for Fragment-Based Screening (Rule of 3)
cLogP ~0.8High water solubility; low risk of aggregation
H-Bond Donors/Acceptors 2 / 3Critical for H-bonding with Ser904/Gly863 in PARP-1
Pharmacophore 3-substituted BenzamideMimics Nicotinamide (NAD+ cofactor)
2.2 Mechanism of Action: Competitive Inhibition

PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to nuclear proteins (PARylation) in response to DNA damage.[1][2] The 3-hydroxybenzamide core of the test compound binds to the catalytic site of PARP-1.[1] The 3-hydroxyl group typically forms a hydrogen bond with the backbone of Gly863, while the amide moiety engages Ser904, effectively blocking NAD+ entry.[1][2]

PARP_Mechanism DNA_Damage DNA Strand Break PARP_Active PARP-1 Activation (Zinc Finger Binding) DNA_Damage->PARP_Active Recruits Catalytic_Site Nicotinamide Binding Pocket (Catalytic Domain) PARP_Active->Catalytic_Site Exposes NAD NAD+ Cofactor NAD->Catalytic_Site Native Substrate Benzamide 2-Fluoro-3-hydroxy- N-methylbenzamide Benzamide->Catalytic_Site Competitive Inhibitor (Ki < NAD+ Km) PARylation Poly(ADP-ribosyl)ation (Signal for DNA Repair) Catalytic_Site->PARylation With NAD+ Inhibition Inhibition Complex (No PAR Formation) Catalytic_Site->Inhibition With Benzamide

Figure 1: Mechanism of competitive inhibition at the PARP-1 catalytic site.[1][2]

HTS Assay Design: TR-FRET / HTRF

To screen this compound with high throughput, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[1] This homogeneous format eliminates wash steps, minimizing the loss of low-affinity fragments like this compound.[1][2]

3.1 Assay Principle
  • Reaction: PARP-1 enzyme is incubated with Biotinylated-NAD+ and Histone H1 (substrate).[1][2]

  • Activity: PARP-1 transfers ADP-ribose to Histone H1, creating a biotinylated poly(ADP-ribose) chain.[1][2]

  • Detection:

    • Donor: Europium (Eu)-labeled anti-biotin antibody (binds the PAR chain).[1]

    • Acceptor: XL665-labeled anti-Histone antibody (binds the substrate).[1]

    • Signal: When PARylation occurs, the Donor and Acceptor are brought into proximity, generating a FRET signal at 665 nm.[1][2]

  • Inhibition: Presence of this compound prevents PAR chain formation, reducing the FRET signal.[1][2]

Detailed Protocol
4.1 Reagents & Equipment
  • Enzyme: Recombinant Human PARP-1 (High specific activity).[1][2]

  • Substrates: Histone H1 (coated or in solution), Biotin-NAD+.[1][2]

  • Compound: this compound (10 mM stock in DMSO).[1][2]

  • Detection Reagents: HTRF® PARP assay kit (Cisbio/Revvity or equivalent).[1][2]

  • Plate: 384-well low-volume white microplate (Greiner).[1][2]

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).[1][2]

4.2 Assay Buffer Formulation
  • 50 mM Tris-HCl (pH 8.0)

  • 10 mM MgCl₂ (Critical cofactor)[1]

  • 1 mM DTT (Freshly added)[1]

  • 0.01% Triton X-100 (Prevents aggregation)[1]

4.3 Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic or Pin Tool) [1]

  • Dispense 50 nL of this compound (titration: 100 µM to 1 nM) into assay wells.

  • Include High Control (HC) : DMSO only (0% Inhibition).

  • Include Low Control (LC) : Known PARP inhibitor (e.g., Olaparib 1 µM) or Enzyme-free buffer (100% Inhibition).[1][2]

Step 2: Enzyme Addition

  • Dilute PARP-1 enzyme to 5 nM in Assay Buffer.[1][2]

  • Dispense 5 µL of enzyme solution to all wells except LC (if using enzyme-free control).

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding equilibrium.

Step 3: Substrate Initiation

  • Prepare a mix of Biotin-NAD+ (20 µM) and Histone H1 (100 nM).[1][2]

  • Dispense 5 µL of Substrate Mix to start the reaction.

  • Seal plate and incubate for 60 minutes at RT.

Step 4: Detection

  • Prepare Detection Buffer containing Eu-Cryptate-Anti-Biotin and XL665-Anti-Histone.[1][2]

  • Dispense 10 µL of Detection Mix to all wells.[1]

  • Incubate for 3 hours (or overnight) to stabilize the FRET signal.

Step 5: Measurement

  • Read on HTS reader:

    • Excitation: 337 nm (Laser/Flash lamp)[1]

    • Emission 1: 665 nm (Acceptor - FRET)[1][2]

    • Emission 2: 620 nm (Donor - Reference)[1]

HTS_Workflow Step1 Step 1: Dispense Compound (50 nL) + Assay Buffer Step2 Step 2: Enzyme Add PARP-1 (5 µL) Incubate 15 min Step1->Step2 Step3 Step 3: Reaction Add NAD+/Histone (5 µL) Incubate 60 min Step2->Step3 Step4 Step 4: Detection Add Eu/XL665 Mix (10 µL) Incubate 3 hrs Step3->Step4 Step5 Step 5: Read TR-FRET (665/620 nm) Step4->Step5

Figure 2: Homogeneous TR-FRET workflow for PARP inhibition screening.

Data Analysis & Validation
5.1 Ratio Calculation

To correct for liquid handling errors and compound autofluorescence (common with benzamides), calculate the HTRF Ratio:


[1][2]
5.2 Percent Inhibition


5.3 Expected Results for this compound

As a fragment, this compound typically exhibits moderate potency compared to clinical drugs.[1][2]

ParameterExpected ValueNotes
IC50 5 - 50 µMTypical for mono-substituted benzamide fragments [1].[1][2]
Hill Slope ~1.0Indicates 1:1 competitive binding.[1][2]
Z' Factor > 0.7Indicates an excellent, robust assay.[1][2]
Solubility Limit > 200 µMHigh solubility due to low MW and polarity.[1][2]

Troubleshooting Note: If the IC50 is >100 µM, verify the integrity of the N-methyl group using NMR, as hydrolysis to the primary amide (2-fluoro-3-hydroxybenzamide) may alter potency.[1]

References
  • Wahlberg, E., et al. (2012).[1][2] "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30(3), 283-288.[1]

  • Ferraris, D. V. (2010).[1][2] "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584.[1]

  • Rouleau, N., et al. (2010).[1][2] "Development of a versatile platform for nuclear receptor screening using AlphaScreen and HTRF technologies." Journal of Biomolecular Screening, 15(7).[1]

  • PubChem Compound Summary. (2023). "2-Fluorobenzamide Derivatives." National Library of Medicine.[1] [1]

Sources

Application Note: Quantitative Analysis of 2-Fluoro-3-hydroxy-N-methylbenzamide (CAS 1243280-64-9)

[1][2][3][4][5]

Abstract & Scope

This technical guide details the analytical protocols for the quantification of 2-Fluoro-3-hydroxy-N-methylbenzamide , a functionalized benzamide building block and potential pharmacophore often found in PARP inhibitor metabolites and kinase inhibitor scaffolds.[1][2][3] Due to the presence of both a phenolic hydroxyl group (acidic) and an N-methyl amide (neutral/weakly basic), this molecule presents specific challenges regarding peak tailing and ionization polarity.[1][3]

This document provides two distinct workflows:

  • Protocol A (HPLC-UV): For raw material purity assessment and high-concentration formulation analysis.[1][2][3]

  • Protocol B (LC-MS/MS): For trace-level bioanalysis in plasma or complex matrices.[1][3]

Physicochemical Profile & Method Strategy

Before initiating the workflow, the analyst must understand the molecular behavior to prevent common failure modes like retention loss or carryover.[1][2][3]

PropertyValue (Predicted)Analytical Implication
Formula C₈H₈FNO₂MW = 169.15 g/mol
pKa (Phenol) ~8.2 - 8.5Critical: Mobile phase pH must be < 6.0 to keep the phenol protonated and retained on C18.[1][2][3]
pKa (Amide) NeutralDoes not significantly protonate in weak acid, but N-methylation increases lipophilicity slightly.[1][2][3]
LogP ~1.2Moderately polar.[1][2][3] Requires low organic start (e.g., 5% B) to focus peak.[3]
UV Max ~210 nm, ~254 nm254 nm is selective for the benzamide core; 210 nm provides higher sensitivity but more noise.[1][2][3]
Strategic Directive:
  • The "Ortho-Effect": The 2-fluoro substituent is ortho to the amide and meta to the hydroxyl.[1][2][3] This electron-withdrawing group increases the acidity of the phenol.[1][2][3] We must use acidic mobile phases (Formic acid or TFA) to suppress ionization and ensure sharp peak shape.[3]

  • Solubility: The compound is soluble in DMSO and Methanol but may crash out in 100% water.[1][2][3] Do not use 100% aqueous diluents. Use 10% Methanol/Water for sample dilution.

Protocol A: HPLC-UV for Purity & Assay

Target Audience: QC Chemists, Process Chemists.[1][2][3]

Instrumentation & Conditions[1][2][3]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or VWD.[1][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2][3]

    • Why: A standard C18 is sufficient, but "Plus" or "End-capped" versions reduce interaction with the phenolic hydroxyl.[3]

Mobile Phase Setup[1][2][3]
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][3]

    • Note: TFA is preferred over Formic Acid for UV analysis as it provides sharper peaks for phenols and has lower UV cutoff.[3]

  • Solvent B: Acetonitrile (HPLC Grade).[1][3]

Gradient Program
Time (min)% A (Water/TFA)% B (ACN)Flow Rate (mL/min)
0.009551.0
8.0040601.0
10.005951.0
12.005951.0
12.109551.0
15.009551.0
Detection Parameters[1][2][3][6][7]
  • Primary Wavelength: 254 nm (Bandwidth 4 nm).[1][2][3]

  • Secondary Wavelength: 210 nm (For impurity profiling).[1][2][3]

  • Reference Wavelength: 360 nm (Bandwidth 100 nm).[1][2][3]

Protocol B: LC-MS/MS for Bioanalysis

Target Audience: DMPK Scientists, Bioanalytical Labs.[1][2][3]

Mass Spectrometry Strategy

Unlike the UV method, TFA must be avoided due to ion suppression.[1][2][3] We switch to Formic Acid .[3]

  • Ionization: Electrospray Ionization (ESI).[1][3][4][5]

  • Polarity: Positive Mode (ESI+) is generally preferred for the amide functionality ([M+H]+ = 170.2).[1][2][3]

    • Expert Insight: While the phenol allows for ESI- (Negative mode), ESI+ is often more stable for benzamides and allows simultaneous detection of co-administered basic drugs.[2][3]

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Assignment
170.2 139.1 15100Loss of Methylamine (-31 Da) [Quantifier]
170.2 111.0 25100Subsequent loss of CO (-28 Da) [Qualifier]
Sample Preparation (Protein Precipitation)

This protocol is optimized for Rat/Human Plasma.[1][2][3]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., d3-N-methylbenzamide or generic Labetalol) at 500 ng/mL.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acidic ACN? To break protein binding and ensure the phenol remains protonated for solubility.[1][2][3]

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to a 96-well plate or HPLC vial.

  • Dilution: Add 150 µL of Water (Milli-Q) to the supernatant.

    • Crucial Step: Injecting pure ACN supernatant leads to peak fronting/breakthrough on the column.[2][3] Diluting 1:1 with water matches the initial mobile phase strength.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring data integrity from sample prep to data processing.

AnalyticalWorkflowStartStart: Sample ReceivedMatrixCheckCheck Matrix TypeStart->MatrixCheckRawMaterialRaw Material / APIMatrixCheck->RawMaterialHigh ConcBioSamplePlasma / UrineMatrixCheck->BioSampleTrace LevelDissolveDissolve in 50:50 MeOH:Water(1 mg/mL)RawMaterial->DissolveHPLCHPLC-UV (Protocol A)C18 / TFA / 254nmDissolve->HPLCIntegrationPeak IntegrationCheck Tailing Factor < 1.5HPLC->IntegrationPPTProtein Precip (PPT)ACN + 0.1% FABioSample->PPTCentrifugeCentrifuge & Dilute Supernatant(1:1 with Water)PPT->CentrifugeLCMSLC-MS/MS (Protocol B)ESI+ / MRM 170->139Centrifuge->LCMSLCMS->IntegrationResultQuantification ResultIntegration->Result

Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample matrix and sensitivity requirements.

Method Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

System Suitability Test (SST)

Run these checks before every sample set.

  • Tailing Factor (Tf): Must be ≤ 1.5. (If > 1.5, column is aging or mobile phase pH is too high).[1][2][3]

  • Precision (RSD): Inject a standard (10 µg/mL) 5 times. Area RSD must be < 1.0% (UV) or < 5.0% (MS).[1][2][3]

  • Retention Time Stability: ± 0.1 min.

Linearity & Range[1][2][3][8]
  • UV Range: 1.0 µg/mL to 100 µg/mL.[1][2][3] (R² > 0.999).[1][2][3][5]

  • MS Range: 1.0 ng/mL to 1000 ng/mL.[1][2][3] (Weighted 1/x² regression).

Accuracy & Recovery
LevelConcentrationAcceptance Criteria (Accuracy)
LLOQ1.0 ng/mL80 - 120%
Low QC3.0 ng/mL85 - 115%
Mid QC50.0 ng/mL85 - 115%
High QC800.0 ng/mL85 - 115%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between phenol and silanols.[1][2][3]Ensure TFA (UV) or Formic Acid (MS) is fresh.[1][3] Switch to a "Polar Embedded" C18 column.[3]
Split Peak Sample solvent is too strong (e.g., 100% ACN injection).[1][2][3]Dilute sample with water to match initial mobile phase conditions (e.g., 10% ACN).[1][2][3]
Low Sensitivity (MS) Ion suppression from phospholipids.[1][2][3]Use a Divert Valve to send the first 1.0 min of flow to waste.[2][3]
Carryover Phenol sticking to injector needle.[1][2][3]Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.[3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3]Link[1][3]

  • BLD Pharm. (n.d.).[1][2][3] this compound Product Page (CAS 1243280-64-9).[1][2][3][6] Retrieved October 2023.[1][2][3] Link

  • Bhatt, V. et al. (2011).[1][2][3] A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples.[2][3][7][8] Journal of Chromatography B. (Methodology adapted for benzamide core analysis).[1][2][3] Link

Application Note & Protocols: Strategic Derivatization of 2-Fluoro-3-hydroxy-N-methylbenzamide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the strategic derivatization of the 2-Fluoro-3-hydroxy-N-methylbenzamide scaffold. The core objective is to explore structure-activity relationships (SAR) by systematically modifying key functional groups to enhance biological efficacy. We present detailed protocols for derivatization at the phenolic hydroxyl group and the aromatic ring, grounded in established medicinal chemistry principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds based on the benzamide framework.

Introduction: The this compound Scaffold

The this compound molecule incorporates several key features that are amenable to chemical modification: a phenolic hydroxyl group, a secondary amide, and an activated aromatic ring. The fluorine atom at the 2-position can influence the acidity of the adjacent hydroxyl group and modulate the molecule's electronic properties and metabolic stability. The 3-hydroxy group is a critical site for hydrogen bonding and can be a key pharmacophoric element. The N-methylbenzamide moiety provides a platform for further structural modifications.

The strategic derivatization of this scaffold aims to systematically alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, to improve its pharmacological profile.

Rationale for Derivatization

The primary sites for derivatization on the this compound scaffold are the phenolic hydroxyl group and the aromatic ring.

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be derivatized to form ethers or esters. This can modulate the compound's lipophilicity (logP), which in turn affects its solubility, cell permeability, and pharmacokinetic properties. Etherification can also introduce new functional groups capable of forming additional interactions with a biological target.

  • Substitution on the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents. These modifications can alter the electronic properties of the ring and introduce new points of interaction with a target protein.

The following diagram illustrates the potential sites for derivatization:

Derivatization_Sites cluster_0 This compound mol This compound site1 Phenolic Hydroxyl Group (Etherification, Esterification) mol->site1 Site 1 site2 Aromatic Ring (Electrophilic Substitution) mol->site2 Site 2

Caption: Potential derivatization sites on the this compound scaffold.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final products should be performed using techniques such as column chromatography or recrystallization.

  • The structure and purity of all synthesized compounds should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of ether derivatives of this compound via a Williamson ether synthesis.

Workflow:

O_Alkylation_Workflow start Start Material: This compound step1 Deprotonation: Add base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) start->step1 step2 Nucleophilic Attack: Add alkyl halide (R-X) step1->step2 step3 Reaction Quench & Workup: Add water, extract with organic solvent step2->step3 step4 Purification: Column Chromatography step3->step4 end Final Product: 2-Fluoro-3-alkoxy-N-methylbenzamide step4->end

Caption: Workflow for the O-alkylation of this compound.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Exemplary Ether Derivatives and Corresponding Reagents

DerivativeAlkyl Halide (R-X)R Group
2-Fluoro-3-methoxy-N-methylbenzamideMethyl iodide (CH₃I)-CH₃
2-Fluoro-3-ethoxy-N-methylbenzamideEthyl bromide (CH₃CH₂Br)-CH₂CH₃
3-(Benzyloxy)-2-fluoro-N-methylbenzamideBenzyl bromide (BnBr)-CH₂Ph
Protocol 2: Nitration of the Aromatic Ring

This protocol describes the regioselective nitration of the aromatic ring. The directing effects of the existing substituents will likely favor nitration at the 4- or 6-position.

Workflow:

Nitration_Workflow start Start Material: This compound step1 Nitrating Mixture: Slowly add to a mixture of HNO3 and H2SO4 at 0 °C start->step1 step2 Reaction: Stir at low temperature step1->step2 step3 Quench & Workup: Pour onto ice, filter precipitate step2->step3 step4 Purification: Recrystallization or Column Chromatography step3->step4 end Final Product: Nitro-derivatives step4->end

Caption: Workflow for the nitration of this compound.

Step-by-Step Procedure:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄, 5.0 eq), add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid (2.0 eq) and nitric acid (HNO₃, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity Assessment

The newly synthesized derivatives should be evaluated for their biological activity using relevant in vitro and/or in vivo assays. The choice of assay will depend on the therapeutic target of interest. A general workflow for activity assessment is as follows:

  • Primary Screening: Screen all derivatives at a single concentration in a high-throughput assay to identify initial hits.

  • Dose-Response Analysis: For the active compounds from the primary screen, perform dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Further characterize the most potent compounds in secondary assays to confirm their mechanism of action and evaluate their selectivity.

  • In Vivo Studies: Promising candidates can be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Table 2: Hypothetical Biological Activity Data

CompoundModificationIC₅₀ (nM)
Parent -1500
Derivative 1a -OCH₃750
Derivative 1b -OCH₂CH₃600
Derivative 1c -OCH₂Ph250
Derivative 2a 4-NO₂900
Derivative 2b 6-NO₂1200

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a systematic approach to the derivatization of this compound. By exploring modifications at the phenolic hydroxyl group and the aromatic ring, researchers can effectively probe the structure-activity relationship of this scaffold and potentially identify derivatives with enhanced biological activity. Careful purification and structural characterization of all new compounds are crucial for the integrity of the subsequent biological data.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

Application Note: 2-Fluoro-3-hydroxy-N-methylbenzamide in Cell-Based DNA Repair Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating 2-Fluoro-3-hydroxy-N-methylbenzamide (CAS 1243280-64-9), a functionalized benzamide derivative.

Based on its structural homology to 3-hydroxybenzamide (a classic reference PARP inhibitor) and the known structure-activity relationships (SAR) of benzamide pharmacophores, this guide focuses on its application as a chemical probe for Poly(ADP-ribose) Polymerase (PARP) inhibition and DNA damage response (DDR) signaling.

Introduction & Mechanism of Action

This compound represents a specific subclass of 3-substituted benzamides. While 3-hydroxybenzamide is a well-documented weak inhibitor of PARP-1 (IC50 ~20-50


M), the addition of the 2-fluoro  group and N-methyl  amide serves two critical medicinal chemistry functions:
  • Conformational Locking: The fluorine atom at the ortho-position often forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule in a planar conformation favorable for binding to the nicotinamide pocket of PARP enzymes.

  • Metabolic Stability: The N-methylation reduces the rate of enzymatic hydrolysis compared to primary amides, extending cellular half-life.

In cell-based assays, this compound is utilized as a fragment probe to study low-affinity interactions with PARP enzymes or as a control in fragment-based drug discovery (FBDD) campaigns targeting DNA repair pathways.

Signaling Pathway: PARP Inhibition

The compound competes with NAD+ for the active site of PARP-1/2. Upon DNA damage (e.g., Single Strand Breaks), PARP is recruited to the damage site. Inhibition prevents the formation of Poly(ADP-ribose) (PAR) chains, leading to "PARP trapping" and the conversion of single-strand breaks into double-strand breaks (DSBs) during replication.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Recruitment PARP1/2 Recruitment DNA_Damage->PARP_Recruitment PARylation PARylation of Target Proteins PARP_Recruitment->PARylation Uses NAD+ NAD NAD+ NAD->PARylation Compound 2-Fluoro-3-hydroxy- N-methylbenzamide Compound->PARP_Recruitment Inhibits (Competitive) Trapping PARP Trapping on DNA Compound->Trapping Induces Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Normal Physiology DSB Replication Fork Collapse (Double Strand Break) Trapping->DSB In Replicating Cells

Figure 1: Mechanism of Action. The compound competes with NAD+, preventing PARylation and stalling the PARP complex on DNA, leading to replication stress.

Material Preparation

Solubility & Stability

As a fragment-like molecule, this compound is moderately polar but requires organic solvents for high-concentration stocks.

  • Molecular Weight: ~169.15 g/mol

  • Stock Solvent: DMSO (Dimethyl sulfoxide).

  • Solubility Limit: Typically soluble up to 100 mM in DMSO.[1]

  • Storage: -20°C in aliquots (Avoid freeze-thaw cycles).

Preparation Protocol:

  • Weigh 1.7 mg of powder.

  • Dissolve in 100

    
    L of sterile DMSO to create a 100 mM Stock Solution .
    
  • Vortex for 30 seconds until clear.

  • Working Solutions: Dilute stock into cell culture media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Cellular PARylation Assay (Target Engagement)

This assay measures the compound's ability to inhibit the formation of PAR polymers inside cells following DNA damage induction (using H2O2).

Objective: Determine cellular IC50 for PARP inhibition.

Reagents
  • Cells: HeLa or MDA-MB-231 (Adherent lines).

  • Stressor: Hydrogen Peroxide (H2O2).

  • Detection: Mouse anti-PAR antibody (Clone 10H).

  • Secondary: Goat anti-mouse HRP or AlexaFluor 488.

Step-by-Step Methodology
  • Seeding: Plate cells at 200,000 cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media and add fresh media containing the test compound at varying concentrations (e.g., 0, 1, 10, 50, 100, 200

    
    M).
    
    • Control: Vehicle (0.2% DMSO).

    • Positive Control: Olaparib (1

      
      M).
      
  • Incubation: Incubate for 1 hour at 37°C to allow cellular entry and binding.

  • Damage Induction: Add H2O2 to a final concentration of 1 mM directly to the media. Incubate for exactly 10 minutes .

    • Note: H2O2 induces massive SSBs, triggering rapid PARP activation.

  • Lysis:

    • Wash cells 1x with ice-cold PBS.

    • Lyse immediately in boiling SDS-PAGE loading buffer (to inhibit endogenous PARG activity which degrades PAR).

    • Alternative: Use RIPA buffer supplemented with ADP-HPD (PARG inhibitor) and Protease Inhibitors.

  • Western Blot Analysis:

    • Run lysates on a 4-12% Gradient Gel.

    • Transfer to Nitrocellulose.

    • Blot with anti-PAR antibody (1:1000).

    • Readout: A "smear" of high molecular weight PAR polymers appears in H2O2-treated controls. The test compound should dose-dependently reduce this smear.

Protocol B: Synthetic Lethality Viability Assay

Benzamide PARP inhibitors are selectively toxic to cells deficient in Homologous Recombination (HR) repair (e.g., BRCA1/2 mutants).

Objective: Assess the therapeutic window (Selectivity) of the compound.

Experimental Design
  • Cell Line Pair:

    • Line A: DLD-1 BRCA2-/- (Knockout).

    • Line B: DLD-1 WT (Wild Type).

  • Assay Duration: 5-7 Days (Long-term survival is critical for PARP inhibitors).

Step-by-Step Methodology
  • Seeding: Plate 1,000 cells/well in 96-well plates (white opaque for luminescence). Allow attachment for 24 hours.

  • Dosing: Prepare a 1:3 serial dilution of this compound starting at 200

    
    M  down to 0.1 
    
    
    
    M
    .
    • Note: Benzamide fragments are less potent than clinical drugs; higher concentrations are required.

  • Treatment: Add 100

    
    L of diluted compound to respective wells (Triplicates).
    
  • Incubation: Incubate cells for 144 hours (6 days) . Refresh media+drug on Day 3 if compound stability is a concern (though N-methyl benzamides are generally stable).

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent.

  • Analysis:

    • Normalize signal to DMSO control.

    • Plot Dose-Response Curves (Log[Concentration] vs. % Viability).

    • Calculate IC50 for WT and KO lines.

Data Interpretation Table
ParameterWild-Type (WT)BRCA-Deficient (KO)Interpretation
Expected IC50 > 100

M
10 - 50

M
Synthetic Lethality
Shift Factor 1.0< 0.1Indicates specific mechanism
Toxicity High survivalLow survivalOn-target efficacy

Protocol C: Immunofluorescence for H2AX Foci

To confirm the compound induces DNA replication stress (Double Strand Breaks).

Workflow

IF_Workflow Step1 Seed Cells on Glass Coverslips Step2 Treat with Compound (24 Hours) Step1->Step2 Step3 Fixation (4% Paraformaldehyde) Step2->Step3 Step4 Permeabilization (0.5% Triton X-100) Step3->Step4 Step5 Stain: Anti-gammaH2AX (DSB Marker) Step4->Step5 Step6 Imaging (Confocal Microscopy) Step5->Step6

Figure 2: Immunofluorescence workflow for detecting DNA damage foci.

  • Treatment: Treat cells with 50

    
    M  of compound for 24 hours.
    
  • Staining: Use anti-phospho-Histone H2A.X (Ser139) antibody.

  • Quantification: Count the number of foci per nucleus.

    • Result: An increase in foci >10 per nucleus indicates stalled replication forks collapsing into DSBs.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration >100

M or low solubility.
Warm media to 37°C before adding stock. Ensure DMSO <0.5%.
No PAR Inhibition Compound is a weak binder (Fragment).Increase concentration or use a more sensitive ELISA-based PAR assay.
High Toxicity in WT Cells Off-target effects (General cytotoxicity).Check structure for toxicophores. Perform a wash-out experiment to check reversibility.
Weak Signal (Western) PAR chains degraded by PARG during lysis.CRITICAL: Lyse directly in boiling SDS buffer or use PARG inhibitors (ADP-HPD).

References

  • Banasik, M., et al. "Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase." Journal of Biological Chemistry, 1992. (Establishes 3-hydroxybenzamide as a reference PARP inhibitor). Link

  • Virag, L., & Szabo, C. "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 2002.[2] (Review of benzamide SAR and mechanism). Link

  • Pemberton, L. "Synthesis of Benzamide Analogues as PARP Inhibitors." Newcastle University Theses, 2005. (Discusses 2-fluoro-3-hydroxybenzamide synthesis and rationale). Link

  • PubChem Compound Summary. "2-fluoro-N-methylbenzamide derivatives." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

"2-Fluoro-3-hydroxy-N-methylbenzamide" stability testing and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Stability Testing & Degradation Analysis Guide[1][2][3]

Executive Summary & Chemical Identity

2-Fluoro-3-hydroxy-N-methylbenzamide is a functionalized benzamide intermediate often employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics.[1][2][3][4][5] Its stability profile is governed by two competing functional motifs: the hydrolytically sensitive N-methyl amide and the oxidatively labile electron-rich phenol .[1][2][3]

PropertySpecification
CAS Number 1243280-64-9
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Predicted LogP ~0.9 (Moderate Hydrophilicity)
Critical Criticalities Amide Hydrolysis (Acid/Base), Phenolic Oxidation

Stress Testing Protocols (Forced Degradation)

Standardized workflows to generate and identify degradation products (DPs) in compliance with ICH Q1A (R2).

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Force the cleavage of the amide bond to generate the primary degradant, 2-Fluoro-3-hydroxybenzoic acid.[1][2][3]

  • Acid Stress:

    • Dissolve 10 mg of API in 5 mL Acetonitrile (ACN).

    • Add 5 mL of 1.0 N HCl .

    • Reflux at 60°C for 4-8 hours .

    • Target: 10-20% degradation.[1][2][3]

    • Neutralization: Quench with 1.0 N NaOH prior to HPLC injection to prevent peak distortion.

  • Base Stress:

    • Dissolve 10 mg of API in 5 mL ACN.

    • Add 5 mL of 0.1 N NaOH . (Note: Phenols are susceptible to rapid oxidation in base; use lower concentration/temperature first).

    • Stir at RT for 2 hours . If <5% degradation, heat to 40°C.

    • Neutralization: Quench with 0.1 N HCl immediately.

Protocol B: Oxidative Stress

Objective: Assess the susceptibility of the 3-hydroxyl group to quinone formation or dimerization.[1][2][3]

  • Dissolve 10 mg API in 5 mL Methanol.

  • Add 1 mL of 3% H₂O₂ .

  • Incubate at RT for 24 hours .

  • Observation: Watch for color change (yellow/brown indicates quinone formation).[1]

Protocol C: Photostability

Objective: Evaluate light-induced defluorination or radical coupling.[1][2][3]

  • Prepare a 1 mg/mL solution in clear glass.

  • Expose to 1.2 million lux hours (approx. 24-48 hours in a photostability chamber).

  • Include a dark control wrapped in aluminum foil.

Degradation Pathways & Mechanisms

The degradation logic follows the electronic push-pull of the 2-fluoro and 3-hydroxy substituents.[1][2][3]

Primary Pathway: Amide Hydrolysis (DP-1)

The N-methyl amide bond is the weakest link.[1][2][3] Under acidic or basic conditions, water attacks the carbonyl carbon.

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Product: 2-Fluoro-3-hydroxybenzoic acid (DP-1) + Methylamine (Volatile, not detected by UV).[1][2][3]

  • Impact: The 2-fluoro group provides some steric hindrance (ortho-effect) but also inductively activates the carbonyl, making it more susceptible to nucleophilic attack than a non-fluorinated analog.[1][2][3]

Secondary Pathway: Phenolic Oxidation (DP-2)

The 3-hydroxy group activates the benzene ring.[1][2][3]

  • Mechanism: Radical abstraction of the phenolic hydrogen followed by coupling or oxidation to a quinone methide-like species.[1][2][3]

  • Product: Dimers (biphenyls) or complex colored oligomers.[1]

Visualization: Degradation Map

G API 2-Fluoro-3-hydroxy- N-methylbenzamide (API) Acid Acid/Base Hydrolysis API->Acid + H2O / H+ or OH- Ox Peroxide/Air Oxidation API->Ox + [O] DP1 DP-1: 2-Fluoro-3-hydroxybenzoic acid (Major Degradant) Acid->DP1 C-N Cleavage Amine Methylamine (Volatile/Non-UV) Acid->Amine DP2 DP-2: Quinone/Dimers (Colored Impurities) Ox->DP2 Radical Coupling

Caption: Primary degradation pathways showing hydrolysis to the benzoic acid derivative (DP-1) and oxidative coupling (DP-2).

Analytical Troubleshooting (FAQs)

Q1: I see a new peak at RRT ~0.85 in my stability samples. What is it?

Diagnosis: This is likely DP-1 (2-Fluoro-3-hydroxybenzoic acid) .[1][2][3]

  • Reasoning: The carboxylic acid is more polar than the amide API, causing it to elute earlier on a standard C18 Reverse Phase column.

  • Confirmation: Run a standard of the acid intermediate if available, or check the UV spectrum (acidic shift).

  • Fix: Ensure your method buffer pH is controlled. At neutral pH, the acid will be ionized (COO⁻) and elute near the void volume. Use an acidic mobile phase (0.1% Formic Acid) to retain it.[1]

Q2: My mass balance is low (e.g., 90%) after base hydrolysis. Where is the rest?

Diagnosis: You likely lost the Methylamine fragment and formed non-chromatographic oligomers.

  • Reasoning: Methylamine is volatile and lacks a chromophore (no UV detection). Furthermore, basic conditions can cause the electron-rich phenol to oxidize and polymerize into insoluble or column-retained tars.[1][2][3]

  • Fix:

    • Check for precipitation in the sample vial.

    • Use a PDA detector to scan for "humps" at the baseline indicating oligomers.

    • Accept that methylamine cannot be quantified by UV; use LC-MS/MS or GC if quantification of the amine is strictly required.[1][2][3]

Q3: The solution turned slightly pink/brown, but HPLC purity is >99%.

Diagnosis: Trace Phenolic Oxidation .[1][3]

  • Reasoning: Phenols are notorious for forming highly colored quinoid species even at ppm levels.[1][3] These species have very high extinction coefficients in the visible range but may be present at levels below the UV integration threshold (or elute in the wash step).[1]

  • Fix: Add an antioxidant (e.g., EDTA or Sodium Metabisulfite) to the diluent if this occurs during sample preparation. Store samples in amber vials.

Q4: How do I separate the API from the Fluorobenzoic acid degradant?

Recommended Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Why: The acidic mobile phase suppresses the ionization of the DP-1 acid, increasing its retention and sharpening the peak, ensuring resolution from the amide API.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954, N-Methylbenzamide. Retrieved from [Link][1]

  • ICH Expert Working Group. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this molecule, while seemingly a straightforward amide coupling, presents unique challenges due to the electronic properties of the substituted benzoic acid and the presence of a reactive phenolic hydroxyl group. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, high-purity synthesis.

Section 1: Core Synthesis Strategy & Key Considerations

The primary and most efficient route to synthesize this compound is through the coupling of 2-fluoro-3-hydroxybenzoic acid with methylamine using a suitable coupling reagent.[1][2] This reaction involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by methylamine.[3]

General Reaction Scheme

Reaction_Scheme reactant1 2-Fluoro-3-hydroxybenzoic Acid r1_dummy reactant1->r1_dummy reactant2 Methylamine (CH3NH2) product This compound plus1 + r2_dummy plus1->r2_dummy plus2 + conditions Coupling Reagent Base Solvent, Temp. p_dummy conditions->p_dummy r1_dummy->plus1 r1_dummy->conditions r2_dummy->reactant2 r2_dummy->conditions p_dummy->product

Caption: General workflow for amide coupling.

Key Scientific Challenges
  • Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species. The choice of coupling reagent is critical and depends on factors like cost, efficiency, and ease of byproduct removal.[1][3]

  • Competing Nucleophile: The phenolic hydroxyl group (-OH) is also nucleophilic and can potentially react with the activated carboxylic acid intermediate, leading to undesired side products such as esters or polymeric materials. While generally less nucleophilic than the amine, its reactivity can be enhanced by the choice of base.

  • Acid-Base Chemistry: Methylamine is basic, while the starting material is a carboxylic acid. Mixing them directly without a coupling agent will primarily result in an acid-base reaction, forming an unreactive ammonium-carboxylate salt.[2] The reaction requires a non-nucleophilic base to facilitate the coupling process without consuming the reactants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for this synthesis? The most prevalent method is the direct amide coupling between 2-fluoro-3-hydroxybenzoic acid and methylamine using a carbodiimide (like EDC) or a uronium-based coupling reagent (like HATU).[3][4] HATU is often preferred for challenging couplings as it can lead to faster reactions, higher yields, and reduced side reactions.[5][6]

Q2: Do I need to protect the phenolic hydroxyl group? In many cases, protection is not necessary if the reaction conditions are carefully optimized. Using a hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) minimizes the deprotonation of the phenol. Furthermore, the amine is a much stronger nucleophile than the phenol, so it will react preferentially with the activated acid. However, if significant O-acylation side products are observed, protecting the phenol as a benzyl ether or a silyl ether may be required.

Q3: What form of methylamine should I use? Methylamine can be used as a gas, a solution in a solvent like THF or ethanol, or as its hydrochloride salt (CH₃NH₂·HCl).[7][8] Using a solution is often the most convenient for lab-scale synthesis. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and liberate the free amine.[7]

Q4: Which coupling reagent should I start with? For initial attempts, HATU is an excellent choice due to its high reactivity and efficiency.[6][9] A more cost-effective alternative is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP.[4][10] The additive helps to suppress side reactions and improve efficiency.[1]

Section 3: Detailed Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows very little product and a lot of unreacted starting material. What are the potential causes and solutions?

This is a common issue often related to inefficient activation of the carboxylic acid or suboptimal reaction conditions.[10]

Potential Causes & Solutions:

  • Ineffective Coupling Reagent: The chosen reagent may not be potent enough, or it may have degraded upon storage.

    • Solution: Switch to a more powerful coupling reagent like HATU or another phosphonium/uronium salt.[3] Always use fresh, high-purity coupling reagents.

  • Incorrect Base: The base is crucial for deprotonating the carboxylic acid and scavenging the acid produced during the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[6][9] Avoid bases like triethylamine (TEA) if yields are low, as it can sometimes cause side reactions. Ensure at least 2-3 equivalents of base are used.

  • Suboptimal Solvent: The solvent affects the solubility of reagents and reaction rates.

    • Solution: Aprotic polar solvents like DMF, NMP, or DCM are generally effective.[5] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[11][12]

  • Insufficient "Pre-activation" Time: Some coupling reagents, particularly HATU, benefit from a "pre-activation" step where the carboxylic acid, coupling reagent, and base are stirred together before adding the amine.

    • Solution: Allow the carboxylic acid, HATU, and DIPEA to stir in the solvent for 15-30 minutes at room temperature before adding the methylamine.[5] This ensures the complete formation of the highly reactive OAt-active ester.[5]

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality (Coupling agent, Base, Solvent) start->check_reagents change_coupling Switch to a stronger coupling reagent (e.g., HATU) check_reagents->change_coupling Reagents Suspect optimize_base Optimize Base (Use DIPEA, check equivalents) check_reagents->optimize_base Reagents OK change_coupling->optimize_base preactivate Introduce Pre-activation Step (15-30 min before adding amine) optimize_base->preactivate increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) preactivate->increase_temp check_conc Check Concentration (Aim for 0.1-0.5 M) increase_temp->check_conc success Yield Improved check_conc->success

Caption: A step-by-step decision diagram for troubleshooting low reaction yields.

Problem 2: Formation of Significant Impurities

Q: My reaction produces the desired product, but also a major side product with a higher molecular weight. What could this be?

The presence of the phenolic -OH group is the most likely culprit for side reactions.

Potential Causes & Solutions:

  • O-Acylation: The most common side product is likely the ester formed by the reaction of a second molecule of activated 2-fluoro-3-hydroxybenzoic acid with the phenolic -OH of the desired product or another starting material molecule.

    • Solution 1 (Kinetics): Add the coupling reagent slowly to the reaction mixture at 0 °C. This keeps the concentration of the highly reactive activated intermediate low, favoring the reaction with the more nucleophilic amine.

    • Solution 2 (Stoichiometry): Use a slight excess (1.1-1.2 equivalents) of methylamine to ensure the activated acid is consumed quickly.

    • Solution 3 (Protection): If the above methods fail, protect the hydroxyl group before the coupling reaction. A benzyl ether is a good option as it can be removed later by hydrogenolysis without affecting the rest of the molecule.

  • N-Acylurea Formation: If using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[10]

    • Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement and improving the yield of the desired amide.[4]

Problem 3: Difficulty in Product Purification

Q: The crude product is a sticky oil and is proving very difficult to purify by standard silica gel chromatography. What purification strategies are recommended?

The product, containing both a phenolic -OH and an N-methyl amide group, is quite polar and may have poor chromatographic behavior on normal-phase silica.

Recommended Purification Techniques:

  • Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities (like residual DIPEA). Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. Be cautious, as your product is a phenol and might be partially extracted into a strongly basic aqueous phase.

  • Reverse-Phase Chromatography (C18): This is often the best method for purifying polar compounds.[13] Use a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Solid-Phase Extraction (SPE): For smaller scales, SPE with a C18 or polymeric cartridge can be an effective and rapid purification method to remove non-polar impurities or unreacted starting materials.[14][15]

  • Crystallization: If a solid can be obtained, crystallization is an excellent method for achieving high purity. Try a solvent/anti-solvent system, such as dissolving the crude product in a small amount of methanol or ethyl acetate and slowly adding a non-polar solvent like hexanes or heptane.

Section 4: Experimental Protocols & Data

Recommended Protocol: HATU-Mediated Coupling

This protocol is designed as a robust starting point for the synthesis of this compound.

Materials:

  • 2-fluoro-3-hydroxybenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-3-hydroxybenzoic acid (1.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 20 minutes. This is the "pre-activation" step.[5]

  • Slowly add the methylamine solution (1.2 equiv) dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), followed by saturated aqueous NaCl (brine, 1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude material using an appropriate method as described in the troubleshooting section (e.g., reverse-phase chromatography).

Data Summary: Comparison of Coupling Reagents

The following table summarizes typical starting conditions for common coupling reagents for this type of transformation. Optimization may be required.

ParameterMethod A: HATUMethod B: EDC/HOBt
Coupling Reagent HATUEDC
Additive None requiredHOBt
Reagent Equiv. 1.1 - 1.21.2 - 1.5 (EDC), 1.1 (HOBt)
Base DIPEA, 2,4,6-CollidineDIPEA, NMM
Base Equiv. 2.0 - 3.02.0 - 3.0
Solvent DMF, DCM, ACN, THFDMF, DCM
Pre-activation Recommended (15-30 min)Optional, but can be beneficial
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Time 1 - 6 hours4 - 24 hours
Common Byproducts TetramethylureaDicyclohexylurea (if DCC used), N-acylurea
Pros High efficiency, fast, low side reactions[6]Cost-effective, readily available[10]
Cons Higher costSlower, potential for N-acylurea byproduct[10]

References

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses Procedure.
  • ResearchGate. (2022, August 31).
  • Khaw, K. Y., Parat, M. O., Shaw, P. N., & Falconer, J. R. (2017). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 22(5), 714. [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • ChemicalBook. (2024, July 3).
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Oreate AI Blog. (2026, January 20). Understanding Metilamina: The Basics of a Key Organic Compound.
  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152577. [Link]

  • Chemistry Steps. (2020, February 26).
  • ResearchGate. (2016, June 30). How do we purify a polar compound having antioxidant property?.
  • Technologia i Jakość Wyrobów. (2021).
  • Sciencemadness Wiki. (2020, October 21). Methylamine.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.

Sources

Troubleshooting "2-Fluoro-3-hydroxy-N-methylbenzamide" bioassay variability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting "2-Fluoro-3-hydroxy-N-methylbenzamide" Bioassay Variability

Executive Summary: The Structural Context

You are likely encountering variability—such as shifting IC


 values, non-monotonic dose-responses, or "cliff" effects—while assaying This compound .

As a Senior Application Scientist, I must clarify that this molecule is not just a passive ligand; it is a reactive chemical probe with specific structural liabilities. The variability you observe is rarely biological in origin but rather physicochemical .

Key Structural Liabilities:

  • Phenolic Hydroxyl (3-OH): This group is susceptible to oxidation (forming quinones) and pH-dependent ionization (pKa shift). This leads to time-dependent potency loss or false-positive redox cycling.

  • Benzamide Core: This scaffold is prone to colloidal aggregation in aqueous buffers, a leading cause of promiscuous inhibition in high-throughput screening (HTS).

  • Fluorine Substitution (2-F): While improving metabolic stability, the electron-withdrawing fluorine lowers the pKa of the adjacent phenol, making it more sensitive to buffer pH changes than a standard phenol.

Phase 1: Solubility & Aggregation (The "Invisible" Error)

The Issue: Benzamides often form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, leading to false "inhibition" that disappears when the compound concentration is lowered or detergent is added.

Diagnostic Question: Does your dose-response curve have a Hill slope much steeper than 1.0 (e.g., >2.0)? If yes, you are likely measuring aggregation, not binding.

Troubleshooting Protocol: The "Detergent Shift" Test

Objective: Confirm if inhibition is due to specific binding or colloidal sequestration.

  • Prepare Two Assay Buffers:

    • Buffer A: Standard Assay Buffer (e.g., PBS or HEPES).

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Run Parallel Dose-Response Curves:

    • Perform the bioassay with the compound in Buffer A and Buffer B side-by-side.

  • Analyze Results:

    • Specific Binding: IC

      
       remains consistent between Buffer A and B.
      
    • Aggregation: IC

      
       shifts significantly (e.g., >3-fold increase) or activity disappears in Buffer B. The detergent disrupts the colloid, revealing the true (lower) potency.
      

Data Interpretation Table:

ObservationDiagnosisAction
Steep Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 to all buffers.
Shift in IC

with Detergent
Non-specific InhibitionRe-evaluate V

at lower concentrations.
Precipitate at Top Dose Solubility LimitCap max concentration at 100

M or lower.

Phase 2: Chemical Stability (The "Time-Dependent" Error)

The Issue: The 3-hydroxy group on the benzamide ring is a phenol. In slightly basic buffers (pH > 7.5) or in the presence of trace metals, phenols oxidize to quinones or form radical species. These species can covalently modify cysteine residues on your target protein, causing irreversible (and artifactual) inhibition.

Diagnostic Question: Do your results change if the compound stock sits in buffer for 1 hour vs. 0 hours?

Troubleshooting Protocol: The "Redox Protection" Workflow

Objective: Stabilize the phenolic moiety against oxidation.

  • Buffer Optimization:

    • Ensure your assay buffer contains a reducing agent.

    • Recommendation: Add 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP to the assay buffer. This reverses potential oxidation of the phenol.

  • pH Control:

    • The 2-Fluoro group lowers the phenolic pKa. If your assay is at pH 8.0, a significant fraction of the molecule may be ionized (phenolate), which is more reactive.

    • Action: If possible, lower assay pH to 7.2–7.4 to keep the phenol protonated and stable.

  • Stock Handling:

    • Store 10 mM stocks in 100% anhydrous DMSO at -20°C.

    • Never store diluted working stocks in aqueous buffer for >4 hours.

Phase 3: Signal Interference (Fluorescence/Quenching)

The Issue: Substituted benzamides can absorb UV/Blue light. If your bioassay uses a fluorescent readout (e.g., fluorescence polarization or FRET) in the blue/green region, the compound itself may quench the signal, appearing as "inhibition."

Troubleshooting Protocol: The "Inner Filter" Check
  • Spike Test:

    • Add the compound at its IC

      
       concentration to a well containing only the fluorophore (no enzyme/cells).
      
  • Read Signal:

    • Compare the fluorescence to a DMSO-only control.

  • Result:

    • If signal decreases by >10%, the compound is quenching the readout.

    • Solution: Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) or use a radiometric/absorbance assay.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for isolating the source of variability for this specific chemotype.

BioassayTroubleshooting Start Start: Variability in This compound Assay CheckSlope Check Dose-Response Slope (Is Hill Slope > 2.0?) Start->CheckSlope AggTest Run Detergent Shift Test (+ 0.01% Triton X-100) CheckSlope->AggTest Yes (Steep Slope) CheckTime Check Time-Dependence (Does potency shift over time?) CheckSlope->CheckTime No (Normal Slope) AggTest->CheckTime No Shift OutcomeAgg Diagnosis: Colloidal Aggregation Action: Add detergent to all buffers AggTest->OutcomeAgg IC50 Shifts > 3x RedoxTest Add Reducing Agent (1 mM DTT or TCEP) CheckTime->RedoxTest Yes (Unstable) CheckSignal Check Signal Interference (Fluorescence Quenching?) CheckTime->CheckSignal No (Stable) RedoxTest->CheckSignal Still Variable OutcomeOx Diagnosis: Phenolic Oxidation Action: Add DTT, lower pH, fresh stocks RedoxTest->OutcomeOx Stability Restored OutcomeInt Diagnosis: Optical Interference Action: Change readout method CheckSignal->OutcomeInt Signal Quenched OutcomeBio Diagnosis: True Biological Variability Action: Check cell passage/enzyme batch CheckSignal->OutcomeBio No Interference

Caption: Logical decision tree for isolating physicochemical artifacts in benzamide bioassays.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-Fluoro group matter for my assay buffer? A: The fluorine atom is highly electronegative. It pulls electron density away from the benzene ring, making the neighboring 3-hydroxyl group more acidic (lowering its pKa). This means the molecule is more likely to ionize at neutral pH compared to a non-fluorinated analog. Ionized phenols are more soluble but also more reactive. You must strictly control pH (± 0.05 units) to ensure reproducibility.

Q2: Can I use DMSO concentrations higher than 1% to fix solubility? A: Generally, no. While this might dissolve the compound, DMSO > 1% often inhibits enzymes or is toxic to cells, introducing a new variable. If solubility is the bottleneck, use an intermediate dilution plate:

  • Step 1: 10 mM stock in 100% DMSO.

  • Step 2: Dilute to 10x working concentration in Assay Buffer with 5% DMSO .

  • Step 3: Transfer to final assay plate (Final DMSO = 0.5%).

  • This prevents "crashing out" that occurs when pipetting 100% DMSO directly into aqueous buffer.

Q3: My IC


 is 5 

M one day and 20

M the next. Is the compound degrading?
A: It is likely oxidation. Phenolic solutions turn slightly yellow/brown when oxidized to quinones. If your frozen stock is yellow, discard it. Always prepare fresh working dilutions from the frozen 10 mM master stock immediately before the assay.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous inhibition. Drug Discovery Today. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Route Selection

For the scale-up of 2-Fluoro-3-hydroxy-N-methylbenzamide , the choice of synthetic route is the primary determinant of product quality and safety.[1] While direct amidation of the hydroxy-acid appears shorter, it introduces significant purification challenges on a kilogram scale.[1]

Recommendation: Utilize the O-Methyl Protected Route (via 2-Fluoro-3-methoxybenzoic acid).[1]

  • Why? The free phenolic hydroxyl group in the "Direct Route" is incompatible with thionyl chloride (

    
    ) (forming chlorosulfites/esters) and complicates CDI couplings (forming imidazole carbamates). The protected route ensures clean conversion to the amide, followed by a controlled deprotection.
    
Synthesis Workflow Visualization

The following diagram outlines the recommended versus alternative workflows, highlighting critical decision points.

SynthesisRoutes cluster_legend Process Key node_start Starting Material: 2-Fluoro-3-methoxybenzoic acid node_step1 Step 1: Activation (SOCl2 or CDI) node_start->node_step1 Preferred Route node_alt Alt Start: 2-Fluoro-3-hydroxybenzoic acid node_risk RISK: Phenol Esterification & Oligomerization node_alt->node_risk Direct Amidation node_step2 Step 2: Amidation (MeNH2 in THF/H2O) node_step1->node_step2 node_inter Intermediate: 2-Fluoro-3-methoxy-N-methylbenzamide node_step2->node_inter Crystallization node_step3 Step 3: Demethylation (BBr3 or AlCl3/Thiol) node_inter->node_step3 node_final Target: This compound node_step3->node_final Hydrolysis & Workup node_risk->node_final Low Yield / Difficult Purification key_safe Robust Scale-Up key_risk High Risk

Caption: Comparison of the robust O-Methyl protected route (Blue/Green) versus the high-risk direct amidation route (Grey/Red).

Module 1: Amidation (Synthesis of the Intermediate)

Objective: Convert 2-fluoro-3-methoxybenzoic acid to 2-fluoro-3-methoxy-N-methylbenzamide.

Protocol Overview
  • Activation: Convert acid to acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF in Toluene.
    
    • Note: CDI (1,1'-Carbonyldiimidazole) is a safer alternative if

      
       off-gassing management is unavailable, but 
      
      
      
      is preferred for cost efficiency on scale [1].[1]
  • Amidation: React acid chloride with aqueous Methylamine (

    
    ) or Methylamine/THF.
    
Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Temperature (Activation)

Ensures complete conversion to acid chloride.[1] Incomplete conversion leads to difficult-to-remove anhydride impurities.[1]
Temperature (Addition)

The reaction of acid chloride with amine is highly exothermic. High temps promote dimer formation and hydrolysis.
Stoichiometry MeNH

(2.5 eq)
Excess amine acts as a scavenger for the HCl generated (forming MeNH

Cl).
Troubleshooting Guide: Amidation

Q: The reaction mixture solidified during Methylamine addition. What happened? A: This is likely precipitation of Methylamine Hydrochloride (MeNH


Cl) salts.
  • Cause: The solvent volume is too low or the solvent choice (e.g., pure Toluene) doesn't solubilize the salt.

  • Fix: Add water or switch to a biphasic system (Toluene/Water) for the workup. The salt must be washed out.

Q: I see a "dimer" impurity by LC-MS. How do I prevent this? A: This is the anhydride formed by the reaction of the acid chloride with the unreacted carboxylic acid (due to moisture or incomplete activation).

  • Prevention: Ensure the activation step goes to completion (monitor by HPLC after quenching an aliquot with MeOH to form the methyl ester). Ensure anhydrous conditions during the acid chloride formation.

Module 2: Demethylation (The Critical Step)

Objective: Cleave the methyl ether to reveal the phenol.

Protocol Options
  • Option A (Standard): Boron Tribromide (

    
    ) in DCM at 
    
    
    
    to
    
    
    .
  • Option B (Scale-Friendly): Aluminum Chloride (

    
    ) + Thiourea or Dodecanethiol.
    
Scale-Up Considerations for Demethylation

Using


 on a kilogram scale is hazardous due to the release of Methyl Bromide (MeBr) gas (neurotoxic) and massive exotherms during the quench.

Recommended Protocol (AlCl


/Thiol System): 
  • Suspend Intermediate (1.0 eq) and Thiourea (or Dodecanethiol) (1.2 eq) in DCM.

  • Add

    
      (3.0 eq) in portions to control exotherm.
    
  • Stir at ambient temperature (or mild reflux) until completion.

  • Quench: Slowly add into ice-water (Inverse addition).

Troubleshooting Guide: Demethylation

Q: The reaction stalled with 10% starting material remaining. Adding more reagent doesn't help. A: The aluminum complex might have precipitated, coating the unreacted material.

  • Fix: Increase solvent volume or switch to a solvent with better solubility for the complex (e.g., Chloroform). Ensure vigorous mechanical stirring.

Q: The product is pink/red after workup. A: Phenols are prone to oxidation, forming quinones.

  • Fix: Perform the hydrolysis and crystallization in the presence of a reducing agent like Sodium Bisulfite (

    
    ). Recrystallize from Ethanol/Water with a pinch of ascorbic acid or bisulfite.
    

Module 3: Impurity Profiling & Logic Tree

Use this logic tree to identify and resolve common impurities found in the final product.

ImpurityLogic start Impurity Detected (LC-MS / NMR) decision_mass Check Mass (M+) start->decision_mass res_plus14 M+14 (Methylated) decision_mass->res_plus14 Mass = SM res_plus16 M+16 (Oxidation) decision_mass->res_plus16 Mass +16 res_dimer 2x Mass (Dimer) decision_mass->res_dimer Mass x2 - H2O action_demethyl Incomplete Demethylation. Extend reaction time or increase Lewis Acid eq. res_plus14->action_demethyl action_ox Quinone formation. Recrystallize with Sodium Bisulfite. res_plus16->action_ox action_dimer Anhydride formation. Check moisture in Step 1. Verify SOCl2 quality. res_dimer->action_dimer

Caption: Diagnostic logic tree for identifying impurities based on Mass Spectrometry shifts.

Module 4: Safety & Waste Management[1]

Methylamine Handling
  • Hazard: Methylamine is a flammable gas/liquid and a severe respiratory irritant.

  • Control: Use commercially available 2M solutions in THF rather than gas cylinders for mid-scale (<5kg) to avoid pressurized systems [2].

  • Waste: Aqueous waste streams containing methylamine must be adjusted to pH > 12 and treated with hypochlorite (bleach) carefully or incinerated, as they have high COD (Chemical Oxygen Demand). Warning: Do not mix concentrated bleach with amines directly (chloramine formation).

Methyl Bromide (MeBr) Generation
  • If using

    
    , the reaction generates MeBr (gas).
    
  • Scrubbing: The reactor vent must pass through a scrubber containing Ethanolamine or NaOH to quench the alkyl halide before it reaches the atmosphere.

References

  • Vertex AI Search. (2026). CDI coupling mechanism carboxylic acid scale up. 2[3][2][4]

  • American Chemical Society. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. 3

  • Sigma-Aldrich. (2026). 2-Fluoro-3-methoxybenzoic acid Properties. Link

  • Google Patents. (2013). Preparation method of 4-amino-2-fluoro-N-methylbenzamide. CN103304439B. 1[3][2][4]

Sources

Validation & Comparative

Comparative analysis of "2-Fluoro-3-hydroxy-N-methylbenzamide" isomers.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2-Fluoro-3-hydroxy-N-methylbenzamide and its positional isomers. These scaffolds are critical pharmacophores in the development of Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and PARP inhibitors, where the precise placement of fluorine and hydroxyl groups dictates metabolic stability, conformational locking, and ligand-protein binding affinity.[1]

Executive Summary

This compound (CAS 1243280-64-9) represents a specific regioisomer of the fluoro-hydroxy-benzamide class.[1] In drug discovery, this scaffold serves two primary roles:

  • Metabolite Standard: It mimics potential oxidative metabolites of 2-fluoro-N-methylbenzamide drugs (e.g., Enzalutamide), allowing researchers to verify metabolic soft spots.[1]

  • Fragment Lead: The 3-hydroxy group acts as a hydrogen bond donor/acceptor, potentially engaging water networks or specific residues (e.g., Ser/Thr) in the binding pocket that the parent molecule cannot.[1]

This guide compares the 2-Fluoro-3-hydroxy variant against its key isomers—2-Fluoro-4-hydroxy and 2-Fluoro-5-hydroxy —to assist in scaffold selection and metabolite identification.[1]

Isomer Landscape & Physicochemical Profile

The placement of the hydroxyl (-OH) group relative to the fluorine (-F) and the amide (-CONHMe) significantly alters the electronic landscape and acidity (pKa) of the phenol.[1]

Table 1: Comparative Physicochemical Properties (Predicted)
FeatureThis compound 2-Fluoro-4-hydroxy-N-methylbenzamide 2-Fluoro-5-hydroxy-N-methylbenzamide
Role Target Scaffold / MetabolitePara-Metabolite MimicMeta-Metabolite Mimic
CAS No. 1243280-64-91308252-46-11881291-67-3 (N-methoxy analog ref)
Phenol pKa ~8.5 (Increased Acidity)~9.2 (Standard Phenol)~9.0
LogP (Calc) 1.351.281.35
Electronic Effect F is ortho to OH (Inductive withdrawing)F is meta to OHF is para to OH
Metabolic Risk High (Phase II Glucuronidation)High (Phase II Glucuronidation)Moderate
Conformation Locked (F...H-N Intramolecular H-bond)Locked (F...H-N Intramolecular H-bond)Locked (F...H-N Intramolecular H-bond)

Expert Insight: The 2-Fluoro-3-hydroxy isomer is unique because the fluorine atom is sandwiched between the amide and the hydroxyl group.[1] The strong inductive effect (-I) of the ortho-fluorine lowers the pKa of the 3-OH, making it a better H-bond donor but also more susceptible to deprotonation at physiological pH compared to the 4-OH isomer.[1]

Structural & Conformational Analysis

Understanding the 3D conformation is vital for binding affinity.[1] The "Ortho-Fluorine Effect" is a well-documented phenomenon in benzamides where the fluorine atom locks the amide bond into a planar conformation via an intramolecular hydrogen bond (IMHB) with the amide nitrogen proton (N-H...F).[1]

Diagram 1: Conformational Locking & Isomerism

The following diagram illustrates the structural differences and the critical intramolecular interaction.[1]

Benzamide_Isomers cluster_legend Key Structural Features Target 2-Fluoro-3-hydroxy (Target Scaffold) Mechanism Conformational Lock (N-H ... F Interaction) Target->Mechanism Strong Lock (Planar) High Acidity (3-OH) High Acidity (3-OH) Target->High Acidity (3-OH) Iso4 2-Fluoro-4-hydroxy (Para-Isomer) Iso4->Mechanism Strong Lock (Planar) High Solubility (4-OH) High Solubility (4-OH) Iso4->High Solubility (4-OH) Iso5 2-Fluoro-5-hydroxy (Meta-Isomer) Iso5->Mechanism Strong Lock (Planar)

Caption: The 2-Fluoro substituent creates a pseudo-six-membered ring via N-H...F interaction, enforcing planarity across all isomers.[1] The position of the -OH group dictates secondary interactions.

Experimental Protocols

To validate these isomers in a drug discovery campaign, reproducible synthesis and characterization are required.[1]

Protocol A: Regioselective Synthesis of this compound

Direct fluorination is non-selective.[1] The preferred route utilizes a Demethylation Strategy starting from the commercially available methoxy-benzoic acid.[1]

Reagents:

  • 2-Fluoro-3-methoxybenzoic acid (Starting Material)[1]

  • Methylamine (2M in THF)[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • BBr3 (Boron Tribromide, 1M in DCM)[1]

Workflow:

  • Amide Coupling:

    • Dissolve 2-Fluoro-3-methoxybenzoic acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 10 min.

    • Add Methylamine (2.0 eq).[1] Stir at RT for 4 hours.

    • Validation: LCMS shows M+1 = 184.2 (Methyl ether intermediate).[1]

  • Demethylation (The Critical Step):

    • Dissolve the intermediate in anhydrous DCM under Nitrogen.

    • Cool to -78°C.[1]

    • Dropwise add BBr3 (4.0 eq).[1] Caution: Exothermic.

    • Warm to RT and stir for 12 hours.

    • Quench with MeOH at 0°C.

  • Purification:

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).[1]

    • Yield: Typically 65-75%.[1]

Diagram 2: Synthetic Pathway[1]

Synthesis_Workflow Start 2-Fluoro-3-methoxybenzoic acid Step1 Amide Coupling (HATU, MeNH2) Start->Step1 Inter Intermediate: 2-Fluoro-3-methoxy-N-methylbenzamide Step1->Inter Step2 Demethylation (BBr3, -78°C) Inter->Step2 Product Product: This compound Step2->Product

Caption: Two-step synthesis ensuring regiochemical purity. The methoxy protection group prevents side reactions during amide coupling.[1]

Application in Drug Development

Metabolite Identification (MetID)

When developing drugs like Enzalutamide or Talazoparib , identifying hydroxylated metabolites is a regulatory requirement (FDA/EMA).[1]

  • Experiment: Incubate the parent drug with Human Liver Microsomes (HLM).

  • Analysis: Use the synthesized isomers (3-OH, 4-OH, 5-OH) as retention time standards in LC-MS/MS.

  • Interpretation:

    • If the biological metabolite co-elutes with the 2-Fluoro-4-hydroxy standard, the oxidation is occurring at the para position (sterically most accessible).[1]

    • If it co-elutes with 2-Fluoro-3-hydroxy , it suggests a more complex mechanism, possibly involving an NIH Shift or specific CYP450 orientation.[1]

Scaffold Hopping & Bioisosteres

The 2-Fluoro-3-hydroxy motif can serve as a bioisostere for:

  • Salicylamides: But with higher metabolic stability due to the fluorine blocking the reactive ortho position.[1]

  • Indazoles: Mimicking the H-bond donor/acceptor pattern of the indazole ring system in kinase inhibitors.[1]

References

  • PubChem. (2024).[1][2] 2-Fluoro-N-methylbenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of N-hydroxy-N-methylbenzamide and derivatives. Retrieved from [Link]

  • Google Patents. (2013).[1] CN103304439B - Preparation method of 4-amino-2-fluoro-N-methylbenzamide.[1] Retrieved from

Sources

The Benzamide Scaffold: A Comparative Guide to Unlocking Therapeutic Potential Through Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of approved drugs with diverse therapeutic applications. The remarkable versatility of this simple chemical entity lies in its ability to be extensively decorated with various functional groups, each profoundly influencing its pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationship (SAR) of benzamide derivatives is therefore paramount for the rational design of novel and more effective therapeutic agents. This guide provides an in-depth technical comparison of benzamide analogs, with a specific focus on dissecting the anticipated roles of 2-fluoro, 3-hydroxy, and N-methyl substitutions, as exemplified by the hypothetical molecule, 2-Fluoro-3-hydroxy-N-methylbenzamide. By synthesizing data from a range of experimental studies on related compounds, we will explore the causality behind substituent choices and their impact on biological activity.

The Benzamide Core: A Foundation for Diverse Bioactivity

The fundamental benzamide structure, a simple amalgam of a benzene ring and an amide group, provides a rigid framework that can be strategically modified to interact with a wide array of biological targets. The amide bond itself is a key feature, capable of participating in hydrogen bonding, a critical interaction for binding to proteins and enzymes. The aromatic ring offers a platform for substitutions that can modulate lipophilicity, electronic properties, and steric interactions, all of which are crucial determinants of a compound's biological profile.

The general workflow for investigating the SAR of a novel benzamide series is a systematic process of synthesis, biological evaluation, and data analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Synthesize Analogs Start->Synth Purify Purify & Characterize Synth->Purify Screen Primary Screening Purify->Screen DoseResp Dose-Response & IC50/EC50 Screen->DoseResp Selectivity Selectivity & Off-Target Assays DoseResp->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design End Candidate Selection Lead_Opt->End

Caption: A generalized workflow for structure-activity relationship studies of benzamide derivatives.

Deconstructing the Substituents: A Trio of Influence

To predict the biological profile of this compound, we will examine the known effects of each substituent independently and in combination with related benzamide scaffolds.

The 2-Fluoro Substitution: An Electronic and Conformational Modulator

The introduction of a fluorine atom at the 2-position (ortho-position) of the benzamide ring can exert several significant effects. Fluorine is the most electronegative element, and its presence can alter the electronic distribution of the aromatic ring, influencing its interaction with biological targets. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can lead to unique interactions.

In the context of histone deacetylase (HDAC) inhibitors, for example, a 2-fluoro-N-benzylbenzamide moiety has been shown to chelate with the zinc ion in the active site of HDAC3.[1] This interaction is critical for the inhibitory activity of these compounds. The fluorine atom can also influence the conformation of the molecule. An intramolecular hydrogen bond between the amide N-H and the ortho-fluorine can occur, which can rigidify the conformation and potentially enhance binding to a target protein by reducing the entropic penalty of binding.

The 3-Hydroxy Group: A Key Interaction Point

A hydroxyl group at the 3-position (meta-position) introduces a polar, hydrogen-bonding functional group. This can significantly impact a molecule's solubility and its ability to form key interactions with a biological target. In the development of antimicrobial agents, for instance, hydroxy-substituted benzamides have shown promising activity.

The position of the hydroxyl group is critical. For example, in a series of N'-[1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide derivatives, the 4-hydroxy group was found to be important for antimicrobial activity against both Gram-positive and Gram-negative organisms.[2] While this is a different scaffold, it highlights the general principle of the importance of hydroxyl groups in mediating biological activity. In the case of this compound, the 3-hydroxy group could act as a hydrogen bond donor or acceptor, forming a crucial interaction within a receptor's binding pocket.

The N-Methyl Group: Tuning Potency and Pharmacokinetics

Substitution on the amide nitrogen is a common strategy to modulate the properties of benzamide derivatives. An N-methyl group, as in our target molecule, can have several consequences. In some cases, N-methylation can increase potency. For example, in a series of benzamides targeting Mycobacterium tuberculosis, an N-methylbenzamide analog showed excellent activity, comparable to the corresponding primary amide.[3]

However, the effect of N-substitution is highly dependent on the specific biological target. In some instances, larger N-substituents can lead to decreased activity due to steric hindrance. The N-methyl group can also influence the metabolic stability of the compound. For instance, N-methylbenzamides can be metabolically converted to N-(hydroxymethyl) compounds.[4]

Comparative Analysis of Benzamide Analogues

To provide a clearer picture of the SAR, the following table summarizes the biological activities of various benzamide derivatives from the literature, highlighting the impact of different substituents.

Compound IDBenzamide Core SubstitutionsN-SubstituentBiological Target/ActivityIC50/MICReference
30a 5-(furan-3-yl)MethylM. tuberculosis QcrB0.85 µM (IC90)[3]
30b 5-(furan-3-yl)2-MethoxyethylM. tuberculosis QcrB8.6 µM (IC90)[3]
30d 5-(furan-3-yl)CyclopropylM. tuberculosis QcrB4 µM (IC90)[3]
5j 4-(3-(thiophen-2-yl)propanamido)HydroxyHDAC0.3 µM[5]
5t 4-(3-(benzo[d][1][3]dioxol-5-yl)propanamido)HydroxyHDAC0.4 µM[5]
12 2-hydroxy-4-methoxyN-methyl-benzimidazoleMCF-7 cancer cells3.1 µM[6]
36 3,4,5-trihydroxyN-methyl-benzimidazoleMCF-7 cancer cells4.8 µM[6]
8 2,4-dihydroxy, 5-methoxyN-methyl-benzimidazoleE. faecalis8 µM (MIC)[6]

Experimental Protocols: Synthesizing and Evaluating Benzamide Derivatives

The successful exploration of SAR is underpinned by robust and reproducible experimental methodologies. Below are representative protocols for the synthesis of N-substituted benzamides and a common biological assay used to evaluate their activity.

Synthesis of N-Substituted Benzamides via Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is widely used for the efficient synthesis of benzamides.[3][5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the substituted benzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Start Dissolve Amine & Base in DCM Cool Cool to 0°C Start->Cool Add Add Benzoyl Chloride Cool->Add React Stir at Room Temperature Add->React Workup Aqueous Work-up React->Workup Dry Dry & Concentrate Workup->Dry Purify Purify Product Dry->Purify

Caption: A typical workflow for the synthesis of N-substituted benzamides.

MTT Assay for Cellular Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[2][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for 48 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of benzamide derivatives is a complex but crucial area of study in drug discovery. While a definitive SAR for this compound requires direct experimental evaluation, by analyzing the effects of its constituent functional groups in related analogs, we can make informed predictions about its potential biological activity. The 2-fluoro group may enhance binding through specific interactions and conformational restriction. The 3-hydroxy group offers a key hydrogen bonding opportunity, and the N-methyl group can fine-tune potency and metabolic stability.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. This would involve varying the position and nature of the halogen and hydroxyl groups on the benzoyl ring, as well as exploring a wider range of N-substituents. Such systematic studies, coupled with computational modeling, will undoubtedly unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. [Link]

  • 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [ 18 F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972. PubChem. [Link]

  • Discovery of N-hydroxy-3-alkoxybenzamides as direct acid sphingomyelinase inhibitors using a ligand-based pharmacophore model. PubMed. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • 2-Fluorobenzamide | C7H6FNO | CID 67964. PubChem. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. [Link]

Sources

Cross-Reactivity Profiling of the Benzamide Scaffold: 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous cross-reactivity profiling framework for 2-Fluoro-3-hydroxy-N-methylbenzamide , treating it as a representative benzamide-class chemical probe or fragment (often utilized in Fragment-Based Drug Discovery for PARP or NAD+-binding enzymes).

Executive Summary & Compound Identity

This compound (CAS: 1243280-64-9) represents a functionalized benzamide pharmacophore. Structurally, it is a nicotinamide isostere , designed to mimic the nicotinamide moiety of NAD+. This class of molecules is primarily investigated as an inhibitor of Poly(ADP-ribose) polymerases (PARPs) and other NAD+-dependent enzymes.

Unlike complex clinical drugs (e.g., Olaparib), this molecule acts as a low-molecular-weight fragment . Its profiling requires a distinct strategy focused on binding efficiency (Ligand Efficiency) and promiscuity de-risking , as small polar fragments can exhibit off-target binding to structurally similar ATP/NAD+ pockets in kinases and dehydrogenases.

Chemical Profile
PropertyDetail
Systematic Name This compound
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Primary Pharmacophore Benzamide (NAD+ mimic)
Key Structural Features 2-Fluoro: Metabolic blockade / electronic tuning.3-Hydroxy: H-bond donor for active site water networks.N-Methyl: Solubilizing group / steric probe.[1]

Mechanistic Basis for Cross-Reactivity

To profile this compound effectively, one must understand why it cross-reacts.

  • NAD+ Mimicry (Primary Mechanism): The benzamide core forms hydrogen bonds with the Gly/Ser-rich loop in the catalytic domain of PARP enzymes, mimicking the nicotinamide ribose of NAD+.

  • ATP Competition (Secondary Mechanism): The adenine pocket of kinases shares structural homology with the nicotinamide pocket of PARPs. Small benzamides can accidentally fit into the ATP-binding cleft of certain kinases (e.g., CDK, MAPK), causing "off-target" toxicity.

  • Zinc-Finger Interaction: The 3-hydroxy group, if deprotonated, can chelate zinc ions in Zinc-finger proteins (e.g., PARP1 DNA-binding domain), potentially altering binding kinetics.

Comparative Profiling: Performance vs. Alternatives

The following table contrasts This compound with the standard reference fragment (3-Aminobenzamide ) and a clinical standard (Olaparib ).

Table 1: Selectivity & Potency Comparison
FeatureThis compound (Probe)3-Aminobenzamide (3-AB) (Reference)Olaparib (Clinical Standard)
Primary Target PARP1 / PARP2 (Catalytic Domain)PARP1 (Constitutive)PARP1 / PARP2 (Trapping)
Potency (IC₅₀) Moderate (~1-10 µM) (Est.)Weak (~30-100 µM)Potent (~5 nM)
PARP Selectivity Low-Medium (Binds most NAD+ sites)Very Low (Pan-PARP binder)High (PARP1/2 > Tankyrase)
Kinase Cross-Reactivity Potential Risk (Due to small size)LowVery Low
Metabolic Stability High (Fluoro-blocked)Low (Rapid N-acetylation)Moderate
Utility Fragment Screening / Chemical ProbeHistorical ReferenceClinical Therapy

Analyst Note: The addition of the 2-Fluoro group typically increases metabolic stability compared to non-fluorinated analogs, while the 3-Hydroxy group enhances water-mediated bridging in the binding pocket, potentially improving potency over 3-AB.

Experimental Protocols for Profiling

To validate the selectivity of this probe, a Tiered Profiling Cascade is required.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To determine the physical binding affinity (Kd) across a panel of PARP domains.

  • Reagent Prep: Prepare 10 µM recombinant PARP domains (PARP1, PARP2, PARP3, TNKS1) in HEPES buffer (pH 7.5).

  • Dye Mix: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Addition: Add This compound at a saturation concentration (e.g., 100 µM) to the protein-dye mix. Include DMSO (vehicle) and Olaparib (positive control).

  • Thermal Ramp: Run in a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (Tm). A ΔTm > 2°C indicates significant binding.

Protocol B: Chemoproteomic Kinase Profiling (KiNativ)

Purpose: To screen for off-target kinase inhibition in live cell lysates.

  • Lysate Prep: Harvest HEK293 cells and lyse in non-denaturing buffer.

  • Probe Incubation: Treat lysate with This compound (10 µM and 100 µM) for 1 hour.

  • Competition: Add a broad-spectrum biotinylated ATP-acyl phosphate probe (activates kinases).

  • Pull-Down: Streptavidin-bead capture of labeled kinases.

  • Mass Spec: Digest and analyze via LC-MS/MS.

  • Result: Kinases that are absent in the treated sample (compared to control) are confirmed off-targets (the benzamide blocked the probe).

Visualizing the Profiling Workflow

The following diagram illustrates the decision matrix for qualifying this fragment as a selective probe.

ProfilingWorkflow Start Compound Input: This compound Tier1 Tier 1: Biophysical Binding (Thermal Shift Assay) Start->Tier1 Decision1 ΔTm > 2°C on PARP1? Tier1->Decision1 Tier2 Tier 2: Functional Potency (Enzymatic IC50) Decision1->Tier2 Yes Outcome_Fail REJECT / RE-OPTIMIZE (Lack of Potency) Decision1->Outcome_Fail No (Non-binder) Decision2 IC50 < 10 µM? Tier2->Decision2 Tier3 Tier 3: Selectivity Profiling (Kinase Panel + TNKS) Decision2->Tier3 Yes Decision2->Outcome_Fail No (Weak) Outcome_Pass VALIDATED PROBE (Ready for Cell Assays) Tier3->Outcome_Pass Clean Profile Outcome_Dirty NON-SELECTIVE (Use as Pan-Inhibitor) Tier3->Outcome_Dirty Off-Targets Found

Figure 1: Step-wise profiling cascade to validate the benzamide fragment from binding (Tier 1) to selectivity (Tier 3).

Signaling Pathway Context

Understanding where this compound acts within the DNA Damage Response (DDR) is critical for interpreting phenotypic data.

DDR_Pathway DNA_Damage SSB / DNA Damage PARP1 PARP1 / PARP2 (Sensor) DNA_Damage->PARP1 Activates PARylation PARylation (Signal Transduction) PARP1->PARylation Catalyzes NAD NAD+ NAD->PARP1 Substrate Inhibitor 2-Fluoro-3-hydroxy- N-methylbenzamide Inhibitor->PARP1 Competes w/ NAD+ Inhibitor->PARylation BLOCKS Repair Recruitment of XRCC1 / Ligase III PARylation->Repair Promotes CellDeath Synthetic Lethality (In BRCA- cells) PARylation->CellDeath Failure leads to

Figure 2: Mechanism of Action. The compound competes with NAD+ at the PARP active site, blocking PARylation and downstream DNA repair.

References

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology. Link

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine. Link

  • PubChem Compound Summary. (2024). "2-Fluoro-N-methylbenzamide derivatives." National Center for Biotechnology Information. Link

  • Johannes, J. W., et al. (2015). "Discovery of ABT-767, a Potent and Selective PARP Inhibitor." ACS Medicinal Chemistry Letters. (Representative benzamide fragment chemistry). Link

Sources

In vivo efficacy of "2-Fluoro-3-hydroxy-N-methylbenzamide" compared to standards

[1][2]

Executive Summary & Compound Profile

This compound represents a structural evolution of the classic benzamide pharmacophore.[1][2] While first-generation benzamides (e.g., 3-AB) were critical for validating PARP as a target, they lacked the potency and metabolic stability required for clinical use.[1][2] This fluorinated, N-methylated analog is designed to enhance lipophilicity and metabolic resistance while maintaining the core nicotinamide-mimetic activity essential for binding the PARP catalytic domain.[1]

Comparative Standards
CompoundRoleMechanismKey In Vivo Limitation
This compound Test Candidate Competitive PARP Inhibition (Predicted)Bioavailability (TBD)
Olaparib (Lynparza) Clinical Standard PARP1/2 Trapping & InhibitionHematological toxicity (Anemia)
3-Aminobenzamide (3-AB) Mechanistic Standard Weak PARP Inhibition (NAD+ mimic)High dose required; non-specific effects
Talazoparib Potency Standard Potent PARP TrapperHigh potency, steep toxicity curve

Mechanism of Action: Synthetic Lethality

The efficacy of benzamide analogs relies on Synthetic Lethality in tumors with Homologous Recombination (HR) deficiencies (e.g., BRCA1/2 mutations).[1][2]

Pathway Visualization

The following diagram illustrates the mechanism where the test compound blocks Single-Strand Break (SSB) repair, leading to Double-Strand Breaks (DSBs) that are lethal in HR-deficient cells.[1][2]

PARP_PathwayDNA_SSBDNA Single-Strand Break (SSB)PARP1PARP1 RecruitmentDNA_SSB->PARP1InhibitorThis compound(Competes with NAD+)PARP1->Inhibitor Blocked byTrappingPARP-DNA Complex TrappingInhibitor->Trapping PotentiatesRep_CollapseReplication Fork Collapse(DSB Formation)Trapping->Rep_CollapseHR_RepairHomologous Recombination (HR)(BRCA1/2 Functional)Rep_Collapse->HR_Repair In Healthy CellsNHEJ_RepairNHEJ (Error Prone)(BRCA1/2 Deficient)Rep_Collapse->NHEJ_Repair In BRCA- CellsSurvivalCell SurvivalHR_Repair->SurvivalCell_DeathGenomic Instability & ApoptosisNHEJ_Repair->Cell_Death

Caption: Mechanism of Synthetic Lethality. The compound inhibits PARP1, converting SSBs to DSBs, which are lethal in BRCA-deficient tumors unable to perform HR repair.[1][2]

In Vivo Efficacy Evaluation Protocols[2]

To objectively assess the efficacy of This compound , researchers must utilize a BRCA-deficient xenograft model .[1] The following protocol ensures data integrity and comparability to Olaparib.

Experiment A: Tumor Growth Inhibition (TGI) in BRCA-Mutant Xenografts

Objective: Quantify the reduction in tumor volume compared to vehicle and Olaparib. Model: MX-1 (Human Breast Cancer, BRCA1 deletion) or MDA-MB-436 implanted in athymic nude mice.[1][2]

Protocol Workflow:

  • Implantation: Inject

    
     cells into the mammary fat pad.[1][2]
    
  • Staging: Allow tumors to reach

    
     (approx. 14 days).
    
  • Randomization: Group mice (

    
    /group) to ensure equal average tumor volume.
    
  • Dosing Regimen (21 Days):

    • Group 1 (Vehicle): 10% DMSO / 10% Solutol HS15 / 80% PBS (IP, Daily).[1][2]

    • Group 2 (Standard): Olaparib (50 mg/kg, Oral Gavage, Daily).[1][2]

    • Group 3 (Test Low): this compound (25 mg/kg, IP, Daily).[1][2]

    • Group 4 (Test High): this compound (50 mg/kg, IP, Daily).[1][2]

  • Measurement: Caliper measurements every 3 days. Volume

    
    .[1][2]
    

Data Interpretation:

  • Efficacy Criterion: Candidate must achieve

    
     TGI relative to vehicle.[1][2]
    
  • Equivalence: If Test High TGI

    
     Olaparib TGI, the compound is a viable clinical candidate.[1][2]
    
  • Superiority: If Test Low TGI

    
     Olaparib TGI, the fluorination/methylation has significantly improved potency or bioavailability.[1][2]
    
Experiment B: Pharmacodynamic (PD) Validation (PARylation Assay)

Objective: Confirm that tumor shrinkage is due to PARP inhibition and not off-target toxicity. Method: ELISA for Poly(ADP-ribose) (PAR) levels in tumor lysates 4 hours post-dose.[1][2]

Protocol:

  • Harvest tumors 4 hours after the final dose.[1][2]

  • Lyse tissue in RIPA buffer containing PARG inhibitors (ADP-HPD) to prevent PAR degradation.[1][2]

  • Quantify PAR levels using anti-PAR antibody.[1][2]

  • Success Metric:

    
     reduction in PAR levels compared to Vehicle indicates effective target engagement.
    

Comparative Performance Analysis

Based on the structural properties of This compound (F-OH-MBA) versus standards, the following performance metrics are projected:

Feature3-Aminobenzamide (Standard)Olaparib (Standard)This compound
IC50 (Enzymatic) High (

M range)
Low (nM range)Moderate-Low (Predicted nM)
Solubility HighLow (requires formulation)Moderate (due to -OH group)
Metabolic Stability Low (Rapid N-acetylation)HighEnhanced (F-blockade of metabolism)
In Vivo TGI Minimal (<20%)High (>80% in BRCA-)Target: >70% in BRCA-
Toxicity Profile Low specific toxicityAnemia, NauseaPotential for lower hematotoxicity
Why this structure matters:
  • 2-Fluoro Substitution: Fluorine substitution on the benzamide ring typically increases metabolic stability by blocking oxidative metabolism at the 2-position and increasing lipophilicity for better cell permeability.[1][2]

  • 3-Hydroxy Group: Provides a hydrogen bond donor/acceptor that may interact with the glutamate or serine residues in the PARP active site, potentially improving specificity over other NAD+-dependent enzymes.[1]

  • N-Methylation: Increases stability against amidases compared to the primary amide of 3-aminobenzamide.[1]

Experimental Workflow Diagram

WorkflowStartCompound Synthesis(>98% Purity)InVitroIn Vitro IC50(PARP1 Enzyme)Start->InVitroPKPK Study (Mice)Determine Half-lifeInVitro->PK If IC50 < 100nMXenograftIn Vivo Efficacy(MX-1 BRCA- Model)PK->Xenograft If T1/2 > 1hAnalysisData Analysis(TGI & PARylation)Xenograft->Analysis

Caption: Critical path for validating the efficacy of the candidate compound.

References

  • Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry.[1][3] Link (Describes Olaparib discovery and benzamide pharmacophore optimization).

  • Virag, L., & Szabo, C. (2002).[1][2] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews.[1][2] Link (Review of benzamide analogs like 3-AB and 3-HB).

  • Rottenberg, S., et al. (2008).[1][2] High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs.[1][2] PNAS.[1][2] Link (Standard protocol for BRCA-deficient xenograft models).[1]

  • BLD Pharm. this compound Product Page.Link (Source for chemical structure and building block availability).[1][2]

"2-Fluoro-3-hydroxy-N-methylbenzamide" toxicity and safety profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pre-Clinical Safety & Toxicity Profiling: 2-Fluoro-3-hydroxy-N-methylbenzamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals.

Executive Summary

This compound (CAS: 1243280-64-9) is a specialized pharmacophore often encountered as a metabolic intermediate or a structural motif in the development of PARP inhibitors, kinase inhibitors, and benzamide-based antipsychotics. Its structure combines three critical medicinal chemistry elements: a fluorine atom (metabolic blocker/lipophilicity modulator), a phenolic hydroxyl (Phase II conjugation handle), and an N-methyl amide (solubility/permeability enhancer).

This guide outlines the safety profiling, predicted toxicological risks, and experimental frameworks required to validate this molecule against its non-fluorinated and non-hydroxylated analogs.

Chemical Identity & Comparative In Silico Profiling

Before initiating wet-lab toxicology, a comparative analysis of physicochemical properties provides the baseline for predicting bioavailability and toxicity.

The Comparator Set: To objectively assess performance, we compare the target molecule against:

  • Alternative A (Defluoro): 3-Hydroxy-N-methylbenzamide (Baseline for metabolic stability).

  • Alternative B (Dehydroxy): 2-Fluoro-N-methylbenzamide (Baseline for solubility/clearance).

Table 1: Predicted Physicochemical & Safety Parameters
ParameterTarget: this compound Alt A: 3-Hydroxy-N-methylbenzamide Alt B: 2-Fluoro-N-methylbenzamide Implication for Safety
LogP (Predicted) ~1.1 - 1.3~0.6 - 0.8~1.5 - 1.7The target strikes a balance between solubility and permeability. Alt B is more lipophilic (higher CNS penetration risk).
pKa (Phenolic OH) ~8.5 (Acidic shift due to ortho-F)~9.9N/ACritical: The target is more acidic, potentially increasing ionization at physiological pH, altering protein binding.
Metabolic Soft Spots N-demethylation, O-glucuronidationRing oxidation (C2/C4/C6), N-demethylationRing oxidation (C3/C4/C5), N-demethylationSafety Win: The C2-Fluorine blocks a primary oxidation site, likely reducing toxic quinone formation compared to Alt A.
TPSA (Ų) ~50-60~50-60~30-40Target has higher polarity than Alt B, reducing off-target promiscuity risks.

Key Insight: The introduction of the fluorine atom at the C2 position (ortho to the amide and phenol) serves as a metabolic blockade . While Alt A is susceptible to rapid oxidative metabolism at the C2 position, the Target molecule forces metabolism toward Phase II conjugation (Glucuronidation of 3-OH) or N-demethylation, generally safer pathways.

Metabolic Fate & Toxicity Mechanisms

Understanding the metabolic pathway is crucial for anticipating toxic metabolites. The diagram below illustrates the divergent pathways between the Target and its non-fluorinated analog.

Diagram 1: Comparative Metabolic Pathways

MetabolicPathways cluster_legend Safety Interpretation Target 2-Fluoro-3-hydroxy- N-methylbenzamide Gluc O-Glucuronide Conjugate (Phase II - Rapid Excretion) Target->Gluc UGT Enzymes (Major Route) Demethyl Primary Amide Metabolite (2-Fluoro-3-hydroxybenzamide) Target->Demethyl CYP450 (N-demethylation) AltA 3-Hydroxy- N-methylbenzamide (Defluoro Analog) AltA->Gluc UGT Enzymes Oxidation C2-Hydroxylation AltA->Oxidation CYP450 Quinone Reactive Quinone Species (Potential Toxicity) Oxidation->Quinone Oxidation Legend Fluorine at C2 blocks the formation of reactive metabolites seen in Alt A.

Caption: Comparative metabolic fate. The C2-Fluorine atom in the Target molecule inhibits ring oxidation at the most labile site, promoting safe Phase II clearance via Glucuronidation, unlike the Defluoro analog which risks reactive quinone formation.

Experimental Protocols for Safety Validation

To validate the safety profile of this compound, the following hierarchical testing strategy is recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value in HepG2 (liver) and HEK293 (kidney) cells.

  • Preparation: Dissolve this compound in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Exposure: Treat cells with the compound for 48h.

    • Positive Control: Doxorubicin (Known cytotoxic).

    • Negative Control: 0.1% DMSO vehicle.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation Criteria: The assay is valid only if the Z-factor > 0.5 and the Negative Control shows >95% viability.

Protocol B: Metabolic Stability (Microsomal Stability)

Purpose: To confirm the "Fluorine Blockade" hypothesis.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Incubate 1 µM test compound with NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Success Metric: Target

      
       should be > 30 mins (Moderate stability). Compare directly with 3-Hydroxy-N-methylbenzamide  (likely < 15 mins).
      

Safety Assessment Workflow

This flowchart guides the decision-making process for designating this molecule as a safe lead candidate.

Diagram 2: Decision Tree for Lead Optimization

SafetyWorkflow Start Start: 2-Fluoro-3-hydroxy- N-methylbenzamide Ames Step 1: Ames Test (Genotoxicity) Start->Ames Decision1 Ames Positive? Ames->Decision1 Cyto Step 2: HepG2 Cytotoxicity (Hepatotoxicity) Decision2 IC50 < 10 µM? Cyto->Decision2 Metab Step 3: Metabolic Profiling (LC-MS/MS) Decision3 Reactive Metabolites? Metab->Decision3 Decision1->Cyto No Stop STOP: Toxic Liability Decision1->Stop Yes Decision2->Metab No Decision2->Stop Yes Decision3->Stop Yes (Quinones found) Proceed PROCEED: Safe Candidate Decision3->Proceed No (Glucuronides only)

Caption: Step-wise decision tree for validating the safety of the target molecule. Failure at any node (Red) requires structural redesign.

Conclusion & Recommendations

This compound represents a structurally optimized scaffold compared to its non-fluorinated analogs. The incorporation of the fluorine atom at the 2-position provides a protective metabolic effect, reducing the likelihood of toxic quinone formation while maintaining favorable lipophilicity for oral bioavailability.

Final Recommendation:

  • For Synthesis: Safe to handle with standard PPE (GHS Warning: Irritant).

  • For Drug Design: Excellent candidate for fragment-based drug discovery (FBDD) targeting kinases or PARP enzymes due to its "clean" metabolic profile.

  • Critical Check: Verify the pKa shift experimentally; the increased acidity of the phenol may alter binding affinity if the target pocket relies on a neutral hydrogen bond donor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378829 (Related Benzamides). Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Retrieved from [Link]

2-Fluoro-3-hydroxy-N-methylbenzamide: Pharmacokinetic & Pharmacodynamic Analysis

[1][2]

Executive Summary & Chemical Identity[1][2]

This compound is a substituted benzamide characterized by a fluorine atom at the ortho position and a hydroxyl group at the meta position relative to the N-methyl amide moiety.[1] It serves as a critical intermediate in medicinal chemistry and a structural probe for investigating the electronic effects of fluorine substitution on benzamide pharmacophores.[1][2]

FeatureDescription
CAS Number 1243280-64-9
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Core Scaffold Benzamide
Key Substituents 2-Fluoro (electronic modulation), 3-Hydroxy (H-bond donor), N-Methyl (metabolic stability)
Primary Comparator 3-Hydroxybenzamide (3-HB) (Standard PARP inhibitor)

Pharmacodynamics (PD): Mechanism & Potency[1][2]

Mechanism of Action (Predicted vs. Analog)

The pharmacodynamic profile of this compound is best understood through its structural homology to 3-Hydroxybenzamide (3-HB) , a classic inhibitor of Poly(ADP-ribose) polymerase (PARP) .[1][2]

  • PARP Inhibition: The benzamide pharmacophore mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1][2] The 3-hydroxyl group is critical for hydrogen bonding within the active site.[1]

  • Fluorine Effect: The introduction of a fluorine atom at the 2-position (ortho to the amide) induces an electronic withdrawal effect, potentially increasing the acidity of the 3-hydroxyl group and altering the hydrogen bond strength with the receptor (e.g., Glu988 in PARP-1).[1]

  • N-Methylation: Unlike the primary amide in 3-HB, the N-methyl group in this compound may introduce steric clash or hydrophobic interaction, potentially reducing potency against classical PARP targets but increasing selectivity for specific isoforms or acting as a prodrug.[1][2]

Comparative Potency Analysis
CompoundTargetPredicted IC50 / KiMechanism Note
This compound PARP-1 / PARP-2> 50 µM (Est.) Reduced potency due to N-methylation (steric hindrance) compared to primary amides.
3-Hydroxybenzamide (Comparator) PARP-1~20 µM Standard reference; binds to catalytic site.[1][2]
Benzamide PARP-1~30 µM Lacks the 3-OH H-bond donor; less potent than 3-HB.[1][2]
Olaparib (Clinical Control) PARP-1~0.005 µM Nanomolar potency; highly optimized scaffold.[1][2]

Scientific Insight: The N-methyl substitution typically reduces PARP inhibitory activity because the amide nitrogen protons often form critical hydrogen bonds with the backbone of the protein (e.g., Gly863 in PARP-1).[1][2] Therefore, this molecule is likely less potent than 3-HB but may serve as a metabolite or prodrug precursor.[1][2]

Pharmacokinetics (PK): ADME Profile

Absorption & Distribution[1][2]
  • Lipophilicity (LogP): The 2-fluoro substituent increases lipophilicity (Predicted LogP ~1.[1]2) compared to 3-HB (LogP ~0.8), enhancing passive diffusion across the blood-brain barrier (BBB).[1]

  • Solubility: The 3-hydroxyl group maintains aqueous solubility, while the N-methyl group reduces crystal lattice energy, likely improving dissolution rates compared to the non-methylated parent.[1][2]

Metabolism & Excretion[1][2]
  • Phase I Metabolism:

    • N-Demethylation: The N-methyl group is a prime target for CYP450 enzymes (likely CYP1A2 or CYP2D6), converting the molecule back to the primary amide (2-Fluoro-3-hydroxybenzamide ), which may be the active PARP inhibitor.[1][2]

  • Phase II Metabolism:

    • Glucuronidation: The 3-hydroxyl group is a high-affinity site for UGT enzymes (UDP-glucuronosyltransferases), leading to rapid clearance via urine.[1][2]

    • Sulfation: A secondary clearance pathway for the phenolic hydroxyl.[1][2]

Comparative PK Parameters (Rat Model Estimates)
ParameterThis compound3-Hydroxybenzamide (Analog)Interpretation
Bioavailability (F) ~65-75% ~50-60%Fluorine and N-methyl group enhance stability and absorption.[1][2]
Tmax 0.5 - 1.0 h 0.5 hRapid absorption typical of small benzamides.[1][2]
Half-life (t1/2) 1.5 - 2.5 h ~1.0 hN-methylation delays clearance; Fluorine blocks metabolic ring oxidation at C2.[1][2]
Clearance (CL) Moderate HighRenal excretion of glucuronide conjugate is the rate-limiting step.[1][2]

Experimental Protocols

Protocol A: Determination of PARP Inhibition (In Vitro)

Objective: To quantify the IC50 of the compound against PARP-1 activity.[1][2]

  • Reagents: Recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, and streptavidin-HRP.[1][2]

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute (0.1 µM to 1000 µM).

  • Assay Reaction:

    • Mix PARP-1 (0.5 U/well) with activated DNA in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).[1][2]

    • Add compound dilutions and incubate for 15 min at 25°C.

    • Initiate reaction with biotin-NAD+ (20 µM).[1][2] Incubate for 1 hour.

  • Detection: Quench reaction, transfer to streptavidin-coated plates, wash, and add HRP substrate (TMB). Measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Pharmacokinetic Study in Rats (In Vivo)

Objective: To determine plasma stability and half-life.[1][2]

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer 10 mg/kg via IV bolus (tail vein) and PO (oral gavage) in 5% DMSO/Saline vehicle.

  • Sampling: Collect blood (0.2 mL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2]

  • Processing: Centrifuge to obtain plasma. Precipitate proteins with acetonitrile containing internal standard (e.g., 3-Hydroxybenzamide-d4).[1][2]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 50 mm).[1][2]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

    • Transition: Monitor MRM transition m/z 170.1 → 139.1 (Loss of NH2Me) or 170.1 → 111.0.

  • Calculation: Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (WinNonlin).

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the predicted metabolic fate of this compound, highlighting the activation (N-demethylation) and clearance (Glucuronidation) pathways.

MetabolismFigure 1: Predicted Metabolic Pathway of this compoundParent2-Fluoro-3-hydroxy-N-methylbenzamide(Parent Drug)Metabolite12-Fluoro-3-hydroxybenzamide(Active Metabolite?)Parent->Metabolite1CYP450(N-Demethylation)Metabolite22-Fluoro-3-O-Glucuronide(Inactive Conjugate)Parent->Metabolite2UGT(Glucuronidation)Metabolite1->Metabolite2UGTExcretionRenal Excretion(Urine)Metabolite2->ExcretionClearance

Caption: Predicted metabolic activation via N-demethylation and clearance via O-glucuronidation.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234 (3-Hydroxybenzamide). Retrieved from [Link][1][2]

  • Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[1][2] Pharmacological Reviews, 54(3), 375-429.[1][2] (Provides mechanistic basis for benzamide PARP inhibition).[1][2]

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors.[1][2] Docking of Benzamides and Quinazolinones.[1][2] Journal of Medicinal Chemistry, 44(23), 3786–3794.[1][2] (Structural basis for amide substitution effects).

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and handling protocols for 2-Fluoro-3-hydroxy-N-methylbenzamide .[1][2][3][4][5]

Status: Research Chemical / Pharmaceutical Intermediate CAS: Not globally listed (Treat as Novel/Uncharacterized) Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral/Dermal).[1][3]

Executive Safety Summary

As a Senior Application Scientist, I must emphasize that for uncharacterized intermediates like This compound , the absence of a specific Occupational Exposure Limit (OEL) requires us to default to Control Banding .[1][3] We treat this molecule as a Performance-Based Control Level (PBCL) Band 3 compound (Potent/Toxic) until toxicological data proves otherwise.[1][3]

The Structural Activity Relationship (SAR) Hazard Assessment:

  • Phenolic Moiety (-OH at C3): Increases water solubility and acidity (pKa ~8-10).[1][3] Phenols are known for rapid transdermal absorption and potential protein denaturation (chemical burns).[1][3]

  • Fluorine Substituent (-F at C2): Enhances lipophilicity, potentially facilitating blood-brain barrier penetration and increasing metabolic stability.[1][3]

  • Benzamide Core: Associated with potential CNS effects and acute toxicity if ingested.[1][3]

Core Directive: Do not handle on an open bench. All solid-phase manipulation requires a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.[1][3]

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity: 100 fpm)Secondary: N95 or P100 Respirator (if outside hood)Prevents inhalation of fine particulates during weighing.[1][3] The fluorine group suggests high bioavailability via inhalation.[1][3]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][3] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Standard nitrile provides >480 min protection against solid dust.[1][3] If in organic solvent (e.g., DMSO/DCM), immediate change upon splash is required.[3]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for phenols due to corrosive risk.[1][3] Goggles seal against airborne dust and splashes.[1][3]
Body Tyvek® Lab Coat (Closed Front) + Sleeve CoversCotton coats absorb phenols, keeping the toxin against the skin.[1][3] Non-woven Tyvek repels dust and liquids.[1][3]

Operational Protocol: Safe Handling Workflow

This self-validating system ensures that at no point is the operator exposed to the uncontained substance.[1][3]

Phase 1: Pre-Operational Checks
  • Verify Airflow: Confirm fume hood flow rate is 0.5 m/s (100 fpm).

  • Solvent Compatibility: If dissolving, choose solvents with low volatility (e.g., DMSO) over high volatility (e.g., DCM) to reduce vapor pressure drift.[3]

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution nearby.[1][3] The phenolic hydroxyl group is acidic; bicarbonate acts as a mild neutralizer for spills.[1][3]
    
Phase 2: Weighing & Transfer (Highest Risk)[1][3]
  • Step 1: Place the analytical balance inside the fume hood or use a static-dissipative weighing funnel.[1][3]

  • Step 2 (The "Double-Containment" Rule): Never transport the vial outside the hood unless the exterior has been wiped down and it is sealed inside a secondary Ziploc or jar.

  • Step 3: Use a disposable anti-static spatula.[1][3] Do not reuse spatulas to prevent cross-contamination.[1][3]

Phase 3: Decontamination
  • Solvent Wash: Wipe all surfaces with ethanol-soaked wipes, followed by a soap/water rinse.[1][3] Ethanol solubilizes the organic benzamide, while water removes the residue.[1][3]

  • Waste: Dispose of all wipes as Hazardous Solid Waste (Toxic) .

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for handling this compound based on the physical state of the compound.

PPE_Decision_Tree Start Start: Risk Assessment State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution / Liquid State_Check->Solution Reaction/Workup High_Risk High Inhalation Risk (Dust Generation) Solid->High_Risk Med_Risk Absorption Risk (Splash Potential) Solution->Med_Risk Control_Solid ENGINEERING CONTROL: Chemical Fume Hood (Sash @ 18 inches) High_Risk->Control_Solid Control_Liquid ENGINEERING CONTROL: Fume Hood + Tray (Secondary Containment) Med_Risk->Control_Liquid PPE_Solid PPE REQUIRED: - N95/P100 (Optional inside hood) - Double Nitrile Gloves - Goggles - Tyvek Sleeves Control_Solid->PPE_Solid PPE_Liquid PPE REQUIRED: - Safety Glasses/Face Shield - Nitrile (Splash) or Butyl (Immersion) - Lab Coat Control_Liquid->PPE_Liquid Disposal Disposal: Segregate into Solid/Liquid Toxic Waste Stream PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Risk-Based Decision Tree for PPE selection. Red paths indicate high inhalation risk requiring strict dust control.[1][3]

Emergency Response Protocols

Scenario A: Skin Contact (Phenol-Type Exposure) [1][3]

  • Immediate Action: Do not wipe.[1][3] Wiping spreads the chemical and increases absorption area.[1][3]

  • Flush: Irrigate with water for 15 minutes immediately.

  • PEG 300/400: If available, apply Polyethylene Glycol (PEG) 300 or 400 after flushing.[1][3] PEG acts as a solvent to extract phenol-like compounds from the skin pores more effectively than water alone.[1][3]

Scenario B: Inhalation

  • Move to fresh air immediately.[1][3][6]

  • If breathing is difficult, administer oxygen (trained personnel only).[1][3]

  • Monitor for delayed pulmonary edema (a risk with fluorinated irritants).[1][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][3]

  • PubChem. (2024).[1][3][7] Compound Summary: Benzamide Derivatives Safety Data. National Library of Medicine.[1][3]

  • ECHA (European Chemicals Agency). (2024).[1][3] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.